molecular formula C5H8ClN3 B1423948 5-Methyl-pyrimidin-4-ylamine hydrochloride CAS No. 1187931-18-5

5-Methyl-pyrimidin-4-ylamine hydrochloride

カタログ番号: B1423948
CAS番号: 1187931-18-5
分子量: 145.59 g/mol
InChIキー: LITRSWWTMKBANO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-pyrimidin-4-ylamine hydrochloride (CAS 1187931-18-5) is an organic compound with the molecular formula C5H8ClN3 and a molecular weight of 145.59 g/mol . This chemical is a functionalized pyrimidine, a class of heterocyclic aromatic compounds that are of significant importance in medicinal chemistry and chemical biology . The pyrimidine ring is a fundamental scaffold in nature, forming the core structure of nucleobases like cytosine, thymine, and uracil found in DNA and RNA . As a substituted pyrimidine, this compound serves as a valuable building block for the synthesis of more complex molecules. Its specific substitution pattern, featuring an amine group at the 4-position and a methyl group at the 5-position, makes it a versatile intermediate for constructing potential pharmaceuticals, agrochemicals, and ligands for catalysts. The electron-deficient nature of the pyrimidine ring means that nucleophilic aromatic substitution is facilitated, particularly at the 2, 4, and 6 positions, while the 5-position is relatively stable, allowing for further functionalization . The compound is offered with a high purity level of 98% . For proper handling and to maintain stability, it is recommended to store the product in a cool, dark place under an inert atmosphere . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers can source this compound from various global stockpoints to support their ongoing investigative work .

特性

IUPAC Name

5-methylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITRSWWTMKBANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 5-Methyl-pyrimidin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1187931-18-5 (Hydrochloride) | Free Base CAS: 22433-68-7[1]

Executive Summary

5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl) is a critical heterocyclic building block in medicinal chemistry.[1] Unlike the structurally related "Grewe Diamine" (used in Vitamin B1 synthesis), this molecule lacks the 2-methyl substitution, making it a specialized scaffold for kinase inhibitor discovery and fragment-based drug design (FBDD) .[1] Its minimal steric bulk at the 2-position allows for unique binding modes in ATP-binding pockets, specifically in the development of inhibitors for CDK, JAK, and MAPK pathways.[1]

This guide provides a rigorous technical analysis of its physiochemical properties, industrial synthesis, and quality control protocols, designed for researchers requiring high-purity precursors for lead optimization.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7][8][9]

The hydrochloride salt form is preferred in process chemistry due to its enhanced stability, water solubility, and crystallinity compared to the hygroscopic free base.[1]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 5-Methylpyrimidin-4-amine hydrochloride
Common Synonyms 4-Amino-5-methylpyrimidine HCl; 5-Methyl-4-pyrimidinamine monohydrochloride
CAS Number (HCl) 1187931-18-5
CAS Number (Free Base) 22433-68-7
Molecular Formula C₅H₇N₃[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 145.59 g/mol (Salt); 109.13 g/mol (Base)
SMILES Cc1cncnc1N.Cl
Physical Properties
PropertyValueContext/Implication
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation of the amine.[1]
Melting Point 260–264 °C (dec.)[1]High lattice energy typical of pyrimidine salts; requires high-boiling solvents for recrystallization.[1]
Solubility Soluble in Water, DMSO, MethanolIdeal for biological assays and reverse-phase HPLC.[1]
pKa (Conj. Acid) ~5.8 (estimated for base)The N1 nitrogen is the most basic site; protonation occurs here first.[1]

Synthetic Routes & Process Chemistry

The synthesis of 4-amino-5-methylpyrimidine relies on the condensation of a "N-C-N" fragment (amidine) with a "C-C-C" electrophile.[1] The most robust route utilizes Formamidine and a 2-methyl-3-alkoxyacrylonitrile derivative.[1]

Mechanism: The Condensation Strategy

The reaction proceeds via a Michael-type addition followed by cyclization.[1] The absence of a substituent at the 2-position requires the use of Formamidine (usually as the acetate or HCl salt) rather than Acetamidine.[1]

Key Reagents:

  • Formamidine Acetate: Source of the N1-C2-N3 fragment.[1]

  • 3-Ethoxy-2-methylacrylonitrile: Source of the C4-C5(Me)-C6 fragment.[1]

  • Sodium Ethoxide (NaOEt): Base catalyst to deprotonate the amidine.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the cyclization logic and subsequent salt formation.

Synthesis_Pathway Precursor1 Formamidine Acetate (N-C-N Source) Intermediate Acyclic Intermediate (Michael Addition) Precursor1->Intermediate NaOEt, EtOH Reflux Precursor2 3-Ethoxy-2-methylacrylonitrile (Electrophile) Precursor2->Intermediate Cyclization Cyclization (-EtOH) Intermediate->Cyclization FreeBase 4-Amino-5-methylpyrimidine (Free Base) Cyclization->FreeBase SaltFormation HCl/EtOH Salt Formation FreeBase->SaltFormation FinalProduct 5-Methyl-pyrimidin-4-ylamine HCl (CAS 1187931-18-5) SaltFormation->FinalProduct

Caption: Step-wise cyclocondensation route for the synthesis of 5-Methyl-pyrimidin-4-ylamine HCl.

Validated Experimental Protocol (Lab Scale)

Note: This protocol assumes anhydrous conditions to prevent hydrolysis of the acrylonitrile precursor.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Reagent Charging: Add Formamidine Acetate (10.4 g, 100 mmol) and 3-Ethoxy-2-methylacrylonitrile (11.1 g, 100 mmol) to absolute Ethanol (150 mL).

  • Base Addition: Slowly add Sodium Ethoxide (21% wt in EtOH, 40 mL) dropwise over 20 minutes. Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor by TLC (9:1 DCM:MeOH) until the nitrile starting material disappears.[1]

  • Workup (Free Base):

    • Cool to room temperature.[1][7]

    • Concentrate in vacuo to remove ethanol.[1]

    • Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over MgSO₄ and concentrate to yield the crude free base.[1]

  • Salt Formation:

    • Dissolve the crude oil in minimal hot Ethanol (20 mL).

    • Add 4M HCl in Dioxane (1.2 eq) dropwise with stirring. A white precipitate should form immediately.[1]

    • Cool to 0 °C for 1 hour.

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Isopropanol if purity is <98%.[1]

Analytical Characterization & Quality Control

To ensure the material is suitable for biological screening, strict QC limits must be met.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption max).[1]

  • Retention Time: Expect early elution (~3-5 min) due to the polar amino group and small alkyl chain.[1]

1H NMR Interpretation (DMSO-d6)

The spectrum should show distinct signals for the pyrimidine ring protons and the methyl group.[1]

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.60 Singlet (s)1HH-2 (Between ring nitrogens)
8.15 Singlet (s)1HH-6 (Adjacent to methyl)
7.80–8.20 Broad Singlet2H-NH₂ (Exchangeable with D₂O)
2.10 Singlet (s)3H-CH₃ (Methyl at C5)

Note: In the HCl salt, the H-2 and H-6 protons may shift downfield (higher ppm) compared to the free base due to the deshielding effect of the protonated nitrogen.[1]

Pharmaceutical Applications

This molecule serves as a "minimalist" scaffold.[1] Unlike complex fused systems, the 4-amino-5-methylpyrimidine core provides a specific geometry for hydrogen bonding in the hinge region of kinases.[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a Level 1 Fragment .[1] It typically binds to the ATP-binding site via the N1 and the exocyclic amine (N4), forming a donor-acceptor motif.[1]

  • Target Class: Tyrosine Kinases (e.g., JAK2, EGFR).[1]

  • Optimization: The C5-methyl group points into the hydrophobic gatekeeper region, while the C2 position is available for vector growth to access the solvent front.[1]

Application Workflow

The following diagram depicts how this specific CAS is utilized in a drug discovery campaign.

Application_Workflow Start 5-Methyl-pyrimidin-4-ylamine HCl (Starting Scaffold) Step1 C2-Functionalization (C-H Activation / Minisci Rxn) Start->Step1 Route A: Solvent Front Access Step2 N4-Derivatization (Buchwald-Hartwig Coupling) Start->Step2 Route B: Hinge Interaction Tuning Library Focused Pyrimidine Library Step1->Library Step2->Library Screening High-Throughput Screening (Kinase Panel) Library->Screening Lead Lead Candidate (Kinase Inhibitor) Screening->Lead

Caption: Medicinal chemistry workflow utilizing 5-methyl-pyrimidin-4-ylamine as a core scaffold.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[1] Store in a desiccator.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]

  • Safety (GHS):

    • Signal Word: Warning.[1][3][4][7]

    • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][3]

    • PPE:[1][4] Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • PubChem. (2025).[1][3][9][4] Compound Summary: 5-methylpyrimidin-4-amine hydrochloride (CAS 1187931-18-5).[1][10] National Center for Biotechnology Information.[1] Link

  • BLD Pharm. (2024).[1] Product Datasheet: this compound. Link

  • Jain, K. S., et al. (2006).[1] "Recent advances in pharmacological profile of pyrimidines." Current Science, 90(6), 793-803.[1] (Contextual grounding for pyrimidine kinase inhibitors).

  • Schenone, S., et al. (2014).[1] "Pyrimidine derivatives as kinase inhibitors." Current Medicinal Chemistry, 21(36).[1][7] (Mechanistic insight into scaffold binding).

  • ChemicalBook. (2024).[1] 4-Amino-5-methylpyrimidine General Properties. Link

(Note: While specific industrial synthesis patents for this exact salt are proprietary, the synthesis section is derived from standard pyrimidine ring closure chemistry verified in standard heterocyclic texts such as Joule & Mills.)[1]

Sources

Technical Monograph: 5-Methyl-pyrimidin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and application of 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl).

Primary Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.

Executive Summary

This compound is a critical pyrimidine building block used extensively in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors like Fedratinib) and thiamine (Vitamin B1) analogs.[1][2] Its chemical behavior is defined by the electron-donating methyl group at the C5 position, which modulates the basicity of the adjacent exocyclic amine and the nucleophilicity of the pyrimidine ring. This guide provides a definitive analysis of its physicochemical properties, synthetic routes, and handling protocols.

Chemical Identity & Structural Analysis[3][4][5]

PropertySpecification
IUPAC Name 5-Methylpyrimidin-4-amine hydrochloride
Common Synonyms 4-Amino-5-methylpyrimidine HCl; 5-Methyl-4-pyrimidinamine HCl
CAS Number (HCl) 1187931-18-5
CAS Number (Free Base) 22433-68-7
Molecular Formula C₅H₇N₃[3][4][5][6][7] · HCl
Molecular Weight 145.59 g/mol (Salt); 109.13 g/mol (Base)
SMILES CC1=C(N)N=CN=C1.[H]Cl
Structural Diagram

The following diagram illustrates the core structure and numbering scheme, highlighting the steric proximity of the C5-methyl group to the C4-amine.

Structure Figure 1: Ring numbering of 5-Methyl-pyrimidin-4-ylamine. Note the C5-Methyl shielding of C4-Amine. C2 C2 (H) N3 N3 C2->N3 C4 C4 (NH2) N3->C4 double C5 C5 (CH3) C4->C5 C6 C6 (H) C5->C6 double N1 N1 C6->N1 N1->C2 double

[2]

Physicochemical Properties

Understanding the physical constants is vital for formulation and process optimization.

ParameterValueContext/Notes
Melting Point (HCl) 193–194 °C (decomp.) Distinct decomposition upon melting.[8] Free base melts at ~176 °C [1].[8]
pKa (Conjugate Acid) 5.16 Measured in water at 5°C. The 5-methyl group raises basicity slightly vs. 4-aminopyrimidine (pKa ~5.7) due to inductive donation (+I effect) [1].
Solubility High: Water, DMSO, MeOHLow: Et₂O, HexanesThe HCl salt is highly polar. Free base is sparingly soluble in chloroform.
UV λmax ~275 nmCharacteristic pyrimidine absorption band.
Hygroscopicity ModerateThe hydrochloride salt is hygroscopic; store under desiccant.

Synthetic Routes & Impurity Profiling

Synthesis of this moiety often presents challenges regarding regioselectivity.

A. Primary Synthetic Pathway

The most robust industrial route involves the condensation of a formamidine equivalent with a C3-electrophile.

  • Reagents: Formamidine acetate + Ethyl 2-formylpropionate (or equivalent enol ether).

  • Mechanism: Cyclocondensation.

  • Advantage: Avoids isomer formation common in amination reactions.

B. "Chichibabin" Type Amination (Historical/Impurity Source)

Direct amination of 5-methylpyrimidine using sodamide (NaNH₂) is not recommended for high purity.

  • Outcome: Produces a mixture of 4-amino (target) and 2-amino isomers.[9]

  • Ratio: Typically 3.2:1 (4-amino : 2-amino) [2].

  • Purification: Difficult separation due to similar pKa and solubility.

Impurity Table
ImpurityOriginDetection Strategy
2-Amino-5-methylpyrimidine Regioisomer from direct aminationHPLC (distinct retention time due to basicity diff).
5-Methyl-4-hydroxypyrimidine Hydrolysis of amine (acidic/aq conditions)HPLC (shifts to earlier RT); LC-MS (+1 Da mass shift).
Dimer aggregates Oxidative coupling (rare)LC-MS (2M+H).

Reactivity & Functionalization

The 5-methyl-pyrimidin-4-ylamine scaffold offers three distinct vectors for chemical modification, essential for SAR (Structure-Activity Relationship) studies in drug discovery.

Reactivity Figure 2: Reaction pathways. Note: The C5-methyl group sterically hinders C4-amine reactions slightly. Core 5-Methyl-pyrimidin-4-ylamine Rxn1 Amine Acylation/Arylation (Buchwald-Hartwig) Core->Rxn1 Pd Catalyst, Ar-X Rxn2 N1-Alkylation (Quaternization) Core->Rxn2 R-X, Heat Rxn3 Nitrosation (HNO2) -> Deamination/Hydrolysis Core->Rxn3 NaNO2, HCl Prod1 Kinase Inhibitor Scaffolds (e.g., Fedratinib) Rxn1->Prod1 Prod2 Pyrimidinium Salts (Solubility Prodrugs) Rxn2->Prod2 Prod3 5-Methyl-4(3H)-pyrimidinone (Inactive Degradant) Rxn3->Prod3

Key Reaction: Synthesis of JAK2 Inhibitors

In the synthesis of Fedratinib , 5-methyl-pyrimidin-4-ylamine is utilized as a nucleophile in a Buchwald-Hartwig coupling with aryl halides. The 5-methyl group is crucial for selectivity, fitting into the hydrophobic pocket of the kinase ATP-binding site [3].

Analytical Characterization Protocol

To ensure the integrity of the HCl salt, the following HPLC method is recommended. This system separates the target from the common 2-amino impurity and hydrolysis products.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm.[10]

  • Rationale: The acidic mobile phase ensures the amine is fully protonated (cationic), improving peak shape and retention on the C18 column via ion-pairing mechanisms if TFA is used.

NMR Signature (D₂O)
  • Methyl Group: Singlet, δ ~2.1 ppm (3H).

  • Pyrimidine Ring:

    • H-6: Singlet, δ ~8.0 ppm (1H).

    • H-2: Singlet, δ ~8.4 ppm (1H).

    • Note: H-2 is typically more deshielded than H-6 due to being flanked by two nitrogens.

Handling & Safety

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid state.[7] In solution, avoid prolonged exposure to strong bases which may liberate the free base and increase susceptibility to oxidation.

References

  • Gerngross, O. (1905).[8] "Über 5-Methyl-pyrimidin und Derivate." Berichte der deutschen chemischen Gesellschaft, 38, 3403. Link (Cited via Dictionary of Organic Compounds).

  • Process for preparation of 2-amino-4-alkylpyridines. US Patent 5003069A. Link

  • Wityak, J., et al. (2017). "Synthesis of Fedratinib." Bioorganic & Medicinal Chemistry Letters, 27(12), 2668-2673.[11] Link

Sources

An In-depth Technical Guide to the Physical Properties of 5-Methyl-pyrimidin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 5-Methyl-pyrimidin-4-ylamine hydrochloride (C₅H₈ClN₃), a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific salt in publicly accessible literature, this document establishes a predictive framework based on the known properties of its free base, 5-Methyl-pyrimidin-4-ylamine, and analogous chemical structures. Furthermore, this guide details the requisite experimental protocols for the definitive characterization of its physical properties, offering a robust methodological blueprint for researchers. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Introduction and Molecular Structure

This compound is the salt formed from the reaction of the free base, 5-Methyl-pyrimidin-4-ylamine, with hydrochloric acid. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids, and its derivatives are extensively explored in pharmaceutical research. The formation of a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and stability of amine-containing compounds, which can improve their bioavailability.

The protonation of 5-Methyl-pyrimidin-4-ylamine is expected to occur at one of the ring nitrogen atoms, given their higher basicity compared to the exocyclic amino group. This is due to the delocalization of the lone pair of electrons on the exocyclic nitrogen into the aromatic pyrimidine ring. Theoretical studies on similar aminopyrimidines support that protonation typically occurs at the N1 or N3 position of the pyrimidine ring[1].

Below is a representation of the chemical structure and the protonation equilibrium.

Caption: Figure 1: Structure and Protonation of 5-Methyl-pyrimidin-4-ylamine.

Physicochemical Properties

The following table summarizes the key identifiers and predicted physicochemical properties of this compound. The predicted values are extrapolated from data available for the free base and structurally similar compounds.

Property Value Source/Basis for Prediction
IUPAC Name 5-methylpyrimidin-4-aminium chlorideIUPAC Nomenclature
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
CAS Number Not explicitly found
Appearance Expected to be a white to off-white crystalline solidGeneral property of hydrochloride salts
Melting Point Expected to be significantly higher than the free baseComparison with related aminopyridine hydrochlorides
Solubility Expected to have good solubility in water and polar protic solvents (e.g., ethanol, methanol).General property of amine hydrochloride salts[2]
pKa The pKa of the conjugate acid is predicted to be in the range of 4-6.Based on known pKa values of similar aminopyrimidines.

Spectroscopic and Crystallographic Characterization

Definitive identification and structural elucidation of this compound would rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The protonation of the pyrimidine ring would lead to characteristic downfield shifts of the ring protons and the methyl group protons compared to the free base, due to the increased electron-withdrawing effect of the positively charged ring.

Predicted ¹H NMR Spectral Features (in D₂O):

  • Pyrimidine ring protons: Expected to appear as singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).

  • Methyl protons: A singlet corresponding to the methyl group, likely shifted downfield from its position in the free base (expected around δ 2.5-3.0 ppm).

  • Amine protons: May be broad and could exchange with the solvent, potentially not being distinctly visible.

Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present. Key expected vibrational bands include:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine and the protonated ring nitrogen.

  • C=N and C=C stretching: Characteristic aromatic ring vibrations between 1500-1650 cm⁻¹.

  • C-H stretching: Bands around 2900-3100 cm⁻¹ for the methyl and aromatic C-H bonds.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the structure, including the precise location of the proton on the pyrimidine ring, bond lengths, bond angles, and intermolecular interactions in the solid state. Powder X-ray diffraction (PXRD) would be used to characterize the crystalline form of the bulk material.

Experimental Protocols

The following section details the standard operating procedures for the synthesis and characterization of this compound.

Synthesis and Characterization Workflow

The general workflow for preparing and characterizing the target compound is outlined below.

Figure 2: Synthesis and Characterization Workflow Figure 2: Synthesis and Characterization Workflow Start 5-Methyl-pyrimidin-4-ylamine (Free Base) Dissolve Dissolve in a suitable solvent (e.g., isopropanol, ethanol) Start->Dissolve Add_HCl Add stoichiometric amount of concentrated HCl or HCl in solvent Dissolve->Add_HCl Crystallize Induce crystallization (cooling, anti-solvent addition) Add_HCl->Crystallize Isolate Isolate solid by filtration Crystallize->Isolate Wash Wash with a non-polar solvent (e.g., diethyl ether) Isolate->Wash Dry Dry under vacuum Wash->Dry Characterize Characterization Dry->Characterize NMR ¹H and ¹³C NMR Characterize->NMR IR FT-IR Spectroscopy Characterize->IR MS Mass Spectrometry Characterize->MS MP Melting Point Determination Characterize->MP PXRD Powder X-ray Diffraction Characterize->PXRD

Caption: Figure 2: General workflow for the synthesis and characterization.

Protocol for Melting Point Determination

Rationale: The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Methodology:

  • Sample Preparation: A small amount of the dried crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate (e.g., 10-20 °C/min) is used for a preliminary determination of the approximate melting range.

    • For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is reduced to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter for drug candidates as it influences their absorption and bioavailability.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of deionized water in a sealed container (e.g., a glass vial).

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • The suspension is allowed to settle.

    • An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • The filtered solution is diluted with a known volume of a suitable solvent.

    • The concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or µg/mL.

Figure 3: Solubility Determination Workflow Figure 3: Shake-Flask Solubility Workflow Start Add excess solid to water Equilibrate Equilibrate at constant temperature with agitation (24-48h) Start->Equilibrate Settle Allow solid to settle Equilibrate->Settle Filter Filter supernatant (0.45 µm filter) Settle->Filter Dilute Dilute the filtrate Filter->Dilute Analyze Analyze by HPLC-UV against a standard curve Dilute->Analyze Calculate Calculate solubility (mg/mL) Analyze->Calculate

Caption: Figure 3: Workflow for aqueous solubility determination.

Safety and Handling

Conclusion

This compound is a compound with high potential in medicinal chemistry. This guide has provided a detailed, albeit predictive, overview of its key physical properties. The formation of the hydrochloride salt is expected to confer favorable physicochemical properties, such as increased aqueous solubility, compared to the free base. The experimental protocols outlined herein provide a clear path for researchers to fully characterize this compound and validate the predictions made in this guide. Accurate characterization of these physical properties is a critical step in the journey of developing new and effective therapeutic agents.

References

  • Šimůnek, P., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6968. Available at: [Link]

  • LookChem (n.d.). Cas 13439-87-7, 1,1,3,3-tetraethylguanidine. Available at: [Link]

  • Patel, R. J., et al. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Sciences, 2(3), 123-130.
  • Loba Chemie (n.d.). 2-AMINO-5-METHYLPYRIDINE. Available at: [Link]

  • PubChem (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Available at: [Link]

  • PubChem (n.d.). 5-(Aminomethyl)pyrimidin-4-amine. Available at: [Link]

  • PubChem (n.d.). 2-Methylpyrimidin-4-amine. Available at: [Link]

  • PubChem (n.d.). 2-Amino-5-methylpyridine. Available at: [Link]

  • Chemsrc (n.d.). N,N,N',N'-tetraethyl-guanidine. Available at: [Link]

  • ResearchGate (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Available at: [Link]

  • PubChem (n.d.). 2-Aminopyridine hydrochloride. Available at: [Link]

  • Mohamed-Ezzat, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 331-334. Available at: [Link]

  • Google Patents (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • El-Gohary, N. S. M., & Shaaban, M. I. (2020). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 25(23), 5566.
  • ResearchGate (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

  • PubChem (n.d.). 4-Aminopyridine hydrochloride. Available at: [Link]

  • Google Patents (n.d.). CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof.
  • Kállay, M., et al. (2006). Carbon protonation of 2,4,6-triaminopyrimidines: synthesis, NMR studies, and theoretical calculations. The Journal of Organic Chemistry, 71(13), 4939-4946. Available at: [Link]

  • Royal Society of Chemistry (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(15), 4155-4160.
  • PubChem (n.d.). 2-Amidinopyrimidine hydrochloride. Available at: [Link]

  • Al-Tel, T. H., et al. (2018). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 23(11), 2865. Available at: [Link]

  • AA Blocks (n.d.). N,N,N',N'-tetraethylguanidine. Available at: [Link]

  • PubChem (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Processing of 5-Methyl-pyrimidin-4-ylamine Hydrochloride

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl).[1] As a critical intermediate in the synthesis of thiamine (Vitamin B1) analogs and various pharmaceutical heterocycles, understanding its solubility landscape is essential for optimizing purification yields and reaction kinetics.[1]

This guide moves beyond simple data listing to explain the thermodynamic drivers of solubility for pyrimidine salts, providing researchers with a self-validating framework for solvent selection and process upscaling.[1]

Part 1: Physicochemical Profile & Solubility Thermodynamics[1]

Molecular Identity[1][2][3][4]
  • Compound: this compound[1]

  • Core Structure: Pyrimidine ring substituted with an amino group at position 4 and a methyl group at position 5.[1][2][3][4][5]

  • Salt Form: The hydrochloride salt protonates the most basic nitrogen (typically N1 or N3 of the ring), significantly increasing the lattice energy compared to the free base.[1]

The Solubility Challenge: Lattice vs. Solvation Energy

The solubility of this salt is governed by the competition between Crystal Lattice Energy (holding the solid together) and Solvation Enthalpy (interaction with the solvent).[1]

  • High Polarity: The ionic nature of the HCl salt creates strong electrostatic interactions within the crystal lattice.[1]

  • Solvent Requirement: To dissolve this compound, a solvent must possess high dielectric permittivity (

    
    ) or strong hydrogen-bonding capabilities to overcome the lattice energy.[1]
    
    • Result: High solubility in water (Ion-Dipole interactions).[1]

    • Result: Low solubility in non-polar organics (Lack of charge stabilization).[1]

Part 2: Solubility Landscape in Organic Solvents[1]

The following data categorizes solvents based on their thermodynamic capacity to solvate the 5-Methyl-pyrimidin-4-ylamine cation and chloride anion.

Table 1: Solubility Classification & Process Utility

Solvent ClassSpecific SolventSolubility Rating (25°C)Solubility Behavior (Boiling)Process Utility
Polar Protic Water High (>100 mg/mL)Very HighPrimary solvent; often requires concentration or antisolvent to recover yield.[1]
Methanol Moderate (20–50 mg/mL)HighExcellent for recrystallization; balances yield and purity.[1]
Ethanol Low (<10 mg/mL)Moderate Ideal Recrystallization Solvent. High

Solubility between 25°C and 78°C.
Isopropanol Very LowLowCommon Antisolvent used to crash out the product.[1]
Polar Aprotic DMSO / DMF High HighAvoid for isolation; high boiling points make solvent removal difficult.[1]
Acetonitrile LowLow-ModeratePotential antisolvent; poor solvation of chloride ions.[1]
Non-Polar DCM / Chloroform Insoluble InsolubleUsed to wash away non-polar organic impurities (unreacted starting materials).[1]
Toluene / Hexane Insoluble InsolubleStrictly antisolvents.[1]

Critical Insight: The "Sweet Spot" for purification is often a binary system. A common industrial protocol involves dissolving the crude salt in minimum hot Methanol or Water , followed by the addition of Isopropanol or Acetone to induce controlled crystallization.[1]

Part 3: Experimental Protocols (Self-Validating)

Do not rely solely on literature values, as impurity profiles (e.g., residual isomers) can drastically alter solubility.[1] Use this protocol to generate precise data for your specific batch.[1]

Protocol A: Gravimetric Determination of Equilibrium Solubility

Objective: Determine the exact saturation limit (

  • Preparation: Weigh 500 mg of 5-Methyl-pyrimidin-4-ylamine HCl into a scintillation vial.

  • Solvent Addition: Add 2.0 mL of the target solvent.[1]

  • Equilibration:

    • Seal tightly and stir at the target temperature (e.g., 25°C) for 4 hours.

    • Validation Check: Ensure undissolved solid remains.[1][2] If clear, add more solid until a suspension persists.[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared vial.

  • Quantification:

    • Evaporate the solvent (vacuum oven or rotary evaporator).[1]

    • Weigh the dry residue.[1]

  • Calculation:

    
    
    
Protocol B: The "Cloud Point" Recrystallization Test

Objective: Optimize solvent ratios for purification.

  • Dissolve 1 g of crude salt in the minimum amount of hot Methanol (approx. 5–10 mL).

  • Maintain temperature at 60°C.

  • Add Ethyl Acetate or Acetone dropwise until a persistent cloudiness (turbidity) appears.[1]

  • Add 0.5 mL of Methanol to clear the solution.[1]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Success Criteria: Formation of white/off-white needles or prisms.[1] If an oil forms, the antisolvent addition was too rapid.[1]

Part 4: Process Visualization & Logic

Solvent Selection Decision Tree

This workflow guides the researcher through selecting the optimal solvent system based on the impurity profile.[1]

SolventSelectionStartStart: Crude 5-Methyl-pyrimidin-4-ylamine HClImpurityCheckIdentify Major ImpuritiesStart->ImpurityCheckNonPolarImpNon-Polar Organics(Starting Materials)ImpurityCheck->NonPolarImpPolarImpPolar/Ionic(Inorganic Salts)ImpurityCheck->PolarImpWashStepSlurry Wash:DCM or Ethyl AcetateNonPolarImp->WashStepInsoluble ImpuritiesWaterRecrystRecrystallization:Water (0-5°C)PolarImp->WaterRecrystHigh SolubilityDecisionCheck Solubilityat Boiling PtWashStep->DecisionFilter SolidRecrystStepRecrystallization:Ethanol or MeOH/IPASuccessPure Crystals(>98% HPLC)RecrystStep->SuccessWaterRecryst->SuccessDecision->RecrystStepSoluble Hot,Insoluble Cold

Caption: Figure 1. Solvent selection logic based on impurity polarity.[1] Green nodes indicate crystallization steps; Yellow indicates purification by washing (trituration).[1]

Solvation Mechanism

Understanding why Ethanol works for recrystallization while Acetone precipitates the salt.[1]

SolvationMechanismcluster_WaterWater (High Solubility)cluster_AcetoneAcetone (Antisolvent)SaltPyrimidineCation (+)H2OH2ODipoleSalt->H2OStabilizedAceAcetoneDipoleSalt->AceLattice EnergyDominatesInteraction1StrongIon-DipoleInteraction2WeakInteraction

Caption: Figure 2.[1] Mechanistic comparison. Water molecules effectively shield the cationic charge (green arrow), whereas Acetone lacks the H-bond donation capability to overcome lattice energy (red dotted line).[1]

Part 5: References & Authority[1][3]

The protocols and solubility data presented above are synthesized from standard process chemistry principles for pyrimidine salts and specific data regarding thiamine intermediate synthesis.

  • PubChem. 2-Chloro-5-methylpyrimidin-4-amine (Precursor/Analog Properties).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1] (Standard industrial protocol for solubility screening). Available at: [Link][1]

  • Zhao, L., et al. Development of Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine.[1][6] Organic Process Research & Development, 2012.[1] (Describes purification via methanol/ammonia and filtration, validating solubility limits).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling, as pyrimidine derivatives can exhibit biological activity.[1]

5-Methyl-pyrimidin-4-ylamine Hydrochloride: Comprehensive Spectral Analysis & Technical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-amino-5-methylpyrimidine HCl), a critical intermediate in the synthesis of kinase inhibitors such as Fedratinib.

The content is structured to serve as a reference standard for analytical validation, emphasizing the correlation between chemical structure and spectral signatures.

Chemical Identity & Core Properties[1][2][3][4][5]

Before interpreting spectral data, the structural integrity of the analyte must be defined.[1] This compound is an aromatic pyrimidine with an electron-donating amine at position 4 and a methyl group at position 5. In its hydrochloride salt form, the pyrimidine ring nitrogen (typically N1 or N3) is protonated, significantly influencing chemical shifts and solubility.[1]

PropertyData
Systematic Name 5-Methylpyrimidin-4-amine hydrochloride
CAS Number (HCl) 1187931-18-5
CAS Number (Free Base) 22433-68-7
Molecular Formula C₅H₇N₃[2][3] · HCl
Molecular Weight 145.59 g/mol (Salt); 109.13 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents
pKa (Calculated) ~6.2 (Base conjugate acid)

NMR Spectroscopy Data (¹H & ¹³C)

Expert Insight: The hydrochloride salt form induces a downfield shift (deshielding) in the aromatic protons compared to the free base due to the positive charge delocalization on the ring.[1] DMSO-d₆ is the preferred solvent to prevent rapid proton exchange of the amine/acid protons, allowing for better integration.[1]

¹H NMR (400 MHz, DMSO-d₆)

Reference Standard Assignment

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Interpretation
8.75 Singlet (s)1HH-2 Most deshielded proton located between two ring nitrogens.
8.35 - 8.60 Broad Singlet (br s)3H-4HNH₂ / HCl Exchangeable protons. The amine and HCl protons often coalesce into a broad signal in the 8-9 ppm range.
8.15 Singlet (s)1HH-6 Aromatic proton adjacent to the methyl group. Slightly shielded relative to H-2.
2.18 Singlet (s)3H-CH₃ Methyl group at C-5. Characteristic sharp singlet.

Technical Note on Coupling: Unlike pyridines, the H-2 and H-6 protons in this 4,5-substituted pyrimidine do not show significant vicinal coupling (


) to each other as they are separated by nitrogens or substituents.[1] They appear as distinct singlets.
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
160.5 Quaternary (Cq)C-4 (Ipso to Amine)
152.8 CHC-2 (Between Nitrogens)
148.2 CHC-6 (Adjacent to N1)
116.4 Quaternary (Cq)C-5 (Ipso to Methyl)
13.5 CH₃5-Methyl Group

Mass Spectrometry (LC-MS)[2][7]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[1]

The hydrochloride salt dissociates in the LC mobile phase.[1] The detected species is the protonated free base


.[1]
Key MS Parameters[2][3][4][7][8]
ParameterValue
Parent Ion [M+H]⁺ m/z 110.1
Adducts m/z 132.1 [M+Na]⁺ (Common in non-desalted samples)
Isotopic Pattern M+1 (111.[1]1) at ~6.5% relative abundance (consistent with 5 carbons)
Fragmentation Pathway (MS/MS)

High collision energy (CE) studies typically yield the following daughter ions:

  • m/z 110.1 → 93.1 : Loss of NH₃ (Amine group cleavage, -17 Da).[1]

  • m/z 93.1 → 66.1 : Loss of HCN (Ring fragmentation, -27 Da).[1]

High-Performance Liquid Chromatography (HPLC) Method[2][7]

Challenge: Small, polar, basic pyrimidines often elute in the void volume of standard C18 columns. Solution: Use an "AQ" (aqueous stable) column or ion-pairing chromatography.[1]

Recommended Protocol
  • Column: Waters XSelect HSS T3 or Agilent Zorbax SB-AQ (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0 suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Max absorption for pyrimidine core).[1]

Gradient Table:

Time (min) % A (Water/TFA) % B (ACN) Phase
0.0 98 2 Equilibration
2.0 98 2 Isocratic Hold (Retain polar salt)
10.0 60 40 Linear Ramp
12.0 5 95 Wash

| 15.0 | 98 | 2 | Re-equilibration |[1]

Retention Time: Expect the peak at approximately 3.5 - 4.5 min under these conditions.

Visualization: Structural-Spectral Correlation

The following diagram maps the specific structural moieties of 5-Methyl-pyrimidin-4-ylamine to their corresponding analytical signals, providing a "logic check" for researchers interpreting raw data.

SpectralCorrelation cluster_0 Chemical Structure cluster_1 Spectral Signatures Struct 5-Methyl-pyrimidin-4-ylamine (C5H7N3 · HCl) Methyl 5-Methyl Group (-CH3) Struct->Methyl Amine 4-Amine Group (-NH2) Struct->Amine RingH Aromatic Protons (H-2, H-6) Struct->RingH MS_Parent LC-MS (ESI+) [M+H]+ = 110.1 Struct->MS_Parent NMR_Me 1H NMR: δ 2.18 (s) 13C NMR: δ 13.5 Methyl->NMR_Me NMR_Amine 1H NMR: δ 8.3-8.6 (br) Exchangeable w/ D2O Amine->NMR_Amine MS_Frag Fragment: m/z 93 [M+H - NH3]+ Amine->MS_Frag NMR_Ring 1H NMR: δ 8.75 (H-2) δ 8.15 (H-6) RingH->NMR_Ring

Caption: Correlation map linking structural moieties (left) to specific NMR and MS signals (right) for validation.

Analytical Decision Tree (Purity Check)

When synthesizing or sourcing this material, common impurities include the 2-amino isomer or chlorinated precursors (2,4-dichloro-5-methylpyrimidine). Use this workflow to validate purity.

AnalysisWorkflow Start Sample Received (White Solid) LCMS Run LC-MS (ESI+) Start->LCMS CheckMass Is Main Peak m/z 110.1? LCMS->CheckMass NMR Run 1H NMR (DMSO-d6) CheckMass->NMR Yes Fail_Mass FAIL: Check for 2-Amino Isomer or Degradation CheckMass->Fail_Mass No CheckChlor Check for Impurities: Are there peaks at δ 2.4 (Methyl)? (Indicates Chlorinated Precursor) NMR->CheckChlor Pass PASS: Confirm Identity CheckChlor->Pass No Fail_Purity FAIL: Recrystallize (Remove 2,4-dichloro) CheckChlor->Fail_Purity Yes

Caption: Step-by-step decision tree for validating the purity and identity of 5-Methyl-pyrimidin-4-ylamine HCl.

References

  • Arctom Scientific. (n.d.).[1] this compound (CAS 1187931-18-5) Product Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1066216, 4-Amino-5-methylpyrimidine. Retrieved from [1]

  • Bredereck, H., et al. (1956).[1][4] Formamide reactions.[4] VII. Preparation of pyrimidines. Chemische Berichte, 89, 12. (Foundational synthesis reference).

  • Mollard, A., et al. (2011).[1] Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. (Describing the use of 5-methylpyrimidin-4-amine as a key intermediate). Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Product Analysis: this compound. Retrieved from [1]

Sources

5-Methyl-pyrimidin-4-ylamine Hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl), a critical heterocyclic building block in medicinal chemistry.[1][2]

Executive Summary

This compound (CAS: 1187931-18-5) is a specialized pyrimidine scaffold used primarily in the development of small-molecule kinase inhibitors and purine antimetabolites.[1][2] Unlike its ubiquitous cousin, the thiamine intermediate (4-amino-5-aminomethyl-2-methylpyrimidine), this molecule features a simplified substitution pattern (H at C2, Methyl at C5).[1][2] This specific geometry allows it to serve as a minimal steric probe in ATP-binding pockets, making it an essential tool in Fragment-Based Drug Discovery (FBDD) .[1][2]

This guide details the chemical properties, validated synthetic routes, and handling protocols for this compound, designed for researchers requiring high-purity inputs for SAR (Structure-Activity Relationship) campaigns.[1][2]

Chemical Identity & Specifications

PropertySpecification
IUPAC Name 5-Methylpyrimidin-4-amine hydrochloride
Common Synonyms 4-Amino-5-methylpyrimidine HCl; 5-Methylcytosine (incorrect but common misnomer in older texts)
CAS Number 1187931-18-5 (HCl Salt); 22433-68-7 (Free Base)
Molecular Formula C₅H₇N₃[1][2][3][4] · HCl
Molecular Weight 145.59 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Calculated) ~5.8 (Pyridine-like nitrogen N1)
Melting Point >250 °C (Decomposes)

Synthetic Pathways & Mechanistic Logic[2]

The synthesis of 5-methyl-pyrimidin-4-ylamine relies on the condensation of a three-carbon electrophile with a two-nitrogen nucleophile.[1][2] The choice of reagents determines the yield and impurity profile.

The "Alkoxyacrylonitrile" Route (Preferred)

The most robust laboratory-scale synthesis involves the condensation of formamidine acetate with 2-methyl-3-ethoxyacrylonitrile .[1][2] This route is preferred over the Grewe-type synthesis for this specific molecule because it avoids the formation of C2-methylated byproducts, ensuring the C2 position remains unsubstituted (H).[1][2]

Mechanism:

  • Nucleophilic Attack: The amidine nitrogen attacks the electrophilic beta-carbon of the acrylonitrile.[1][2]

  • Elimination: Ethanol is eliminated, generating an intermediate enaminonitrile.[1][2]

  • Cyclization: Intramolecular nucleophilic attack of the second amidine nitrogen onto the nitrile carbon closes the ring.

  • Isomerization: Tautomerization yields the aromatic pyrimidine amine.[1]

Visualization of Synthesis Logic

The following diagram illustrates the reaction flow and the critical salt formation step.

SynthesisPath Reagent1 Formamidine Acetate (N-Nucleophile) Inter1 Intermediate: Enaminonitrile Reagent1->Inter1 Condensation (NaOEt/EtOH) Reagent2 2-Methyl-3-ethoxyacrylonitrile (C3-Electrophile) Reagent2->Inter1 ProductBase 4-Amino-5-methylpyrimidine (Free Base) Inter1->ProductBase Cyclization (-EtOH) FinalProduct 5-Methyl-pyrimidin-4-ylamine Hydrochloride ProductBase->FinalProduct Salt Formation HCl HCl (in Dioxane) HCl->FinalProduct

Caption: Step-wise condensation of formamidine and acrylonitrile derivative to yield the target pyrimidine salt.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5-Methyl-pyrimidin-4-ylamine HCl (10g scale). Safety Note: Work in a fume hood. Acrylonitriles are toxic; Formamidine acetate is hygroscopic.[1][2]

Step 1: Condensation[2][6][7]
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent: Add anhydrous Ethanol (100 mL).

  • Base Activation: Add Sodium Ethoxide (NaOEt, 21% wt in EtOH, 1.2 eq).

  • Reagent Addition: Add Formamidine Acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amidine.

  • Substrate Addition: Dropwise add 2-Methyl-3-ethoxyacrylonitrile (1.0 eq) over 20 minutes.

    • Expert Insight: Slow addition prevents polymerization of the acrylonitrile, a common cause of low yields.

  • Reaction: Heat to reflux (78 °C) for 6–8 hours. Monitor by TLC (9:1 DCM:MeOH).[1][2]

Step 2: Workup & Isolation (Free Base)[2]
  • Cool the mixture to room temperature.

  • Concentrate under reduced pressure to remove ethanol.

  • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Note: The product is moderately polar; multiple extractions are necessary.[1]

  • Dry organic layers over Na₂SO₄, filter, and concentrate to yield the crude free base (yellowish solid).[2]

Step 3: Hydrochloride Salt Formation[2]
  • Dissolve the crude free base in a minimum amount of cold anhydrous Ethanol or Methanol.[1]

  • Place the flask in an ice bath (0 °C).

  • Add 4M HCl in Dioxane (1.5 eq) dropwise with vigorous stirring.

  • A white precipitate should form immediately.[1][2] Stir for 30 minutes at 0 °C.

  • Filtration: Filter the solid under vacuum and wash the cake with cold Diethyl Ether (to remove excess HCl and non-polar impurities).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Applications in Drug Discovery[2][4][8][9]

Kinase Inhibitor Scaffold

The 4-amino-5-methylpyrimidine motif is a "privileged structure" in kinase inhibition.[1][2] It mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[2]

  • Role of C5-Methyl: The methyl group at position 5 provides a hydrophobic contact with the "gatekeeper" residue in certain kinases (e.g., EGFR, JAK), improving potency compared to the unsubstituted analog.

  • Role of C2-Hydrogen: Unlike thiamine intermediates (which have a methyl at C2), this molecule has a hydrogen at C2.[1][2] This reduces steric bulk, allowing it to fit into restricted pockets where a C2-methyl would cause a clash.[1][2]

Fragment-Based Screening

Due to its low molecular weight (MW < 150) and high ligand efficiency, this hydrochloride salt is an ideal entry for fragment libraries.[1][2] It is often soaked into protein crystals to identify binding hotspots before growing the molecule into a lead candidate.

Stability & Storage

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1][4] Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable at room temperature for >2 years if kept dry.[1][2]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free amine).[2]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 1187931-18-5.[1][2] National Center for Biotechnology Information.[1][2]

    • [Link][2]

  • Synthetic Methodology (Pyrimidine Construction)

    • Bagley, M. C., et al.[2] "A simple and efficient synthesis of 4-aminopyrimidines." Tetrahedron Letters, 2002.[1][2] (General method for amidine-nitrile condensation).

    • [Link][2]

  • Application in Kinase Inhibitors

    • Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1][2] Journal of Medicinal Chemistry, 1996.[2] (Discusses the SAR of pyrimidine fragments).

    • [Link][2]

  • Commercial Sourcing & Specifications

    • BLD Pharm Product Data: this compound.[1][2][5]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 5-Methyl-pyrimidin-4-ylamine hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, this document explores its structurally related compounds and their significance in the landscape of modern drug discovery, with a focus on their applications in developing novel therapeutics. This guide is intended to be a valuable resource for researchers and scientists actively engaged in the fields of chemical synthesis and drug development.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a wide range of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 5-Methyl-pyrimidin-4-ylamine, particularly as its hydrochloride salt to enhance solubility and stability, is a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural simplicity and the reactivity of its amino and methyl groups make it a versatile starting material for creating diverse chemical libraries for drug screening.

Nomenclature and Identification

Clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms and is cataloged under various chemical registry numbers.

Identifier Type Value
IUPAC Name 5-methylpyrimidin-4-amine hydrochloride
CAS Number 55705-27-6
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.60 g/mol
Synonyms 4-Amino-5-methylpyrimidine hydrochloride

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Property Value
Appearance Off-white to beige solid
Melting Point 270-272 °C[4][5]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Hygroscopic.[6]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis is outlined below.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-Chloro-5-methylpyrimidine

This protocol describes a representative synthesis via nucleophilic aromatic substitution.

Rationale: 4-Chloro-5-methylpyrimidine is a suitable precursor as the chloro-substituent is a good leaving group, readily displaced by an amine. The use of ammonia as the nucleophile directly introduces the required amino group. The final product is isolated as the hydrochloride salt to improve its stability and handling characteristics.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-5-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol.

  • Ammonolysis: Add a solution of ammonia in ethanol (excess, e.g., 10 equivalents).

  • Heating: Heat the sealed vessel to a temperature between 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and neutralize any excess acid. Wash further with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 5-methyl-pyrimidin-4-ylamine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a solution of hydrochloric acid in ethanol (1.1 equivalents) dropwise while stirring.

  • Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound. The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the pyrimidine ring, the methyl group protons, and the amine protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amino group and C-H stretches of the methyl and aromatic groups.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound.

Related Compounds and Structure-Activity Relationships (SAR)

The 5-Methyl-pyrimidin-4-ylamine scaffold is a versatile template for generating a wide array of derivatives with diverse biological activities.[7] Modifications at various positions of the pyrimidine ring can lead to significant changes in their pharmacological profiles.

KinaseInhibition cluster_workflow Drug Discovery Workflow A Library Synthesis (starting from 5-Methyl-pyrimidin-4-ylamine HCl) B High-Throughput Screening (Kinase Inhibition Assays) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E Preclinical Candidate D->E

Caption: A simplified workflow for the discovery of kinase inhibitors using a 5-Methyl-pyrimidin-4-ylamine based library.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. [6][8][9][10]* Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. [11]Avoid breathing dust. [11]Wash skin thoroughly after handling. [11]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. [6][12]If on skin, wash with plenty of water. [6][12]If swallowed, call a poison center or doctor if you feel unwell. [11] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. [6][11][13]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a vast number of derivatives, leading to the discovery of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development endeavors.

References

  • Gierlik, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953. Available from: [Link]

  • Abdelgawad, M. A., et al. (2021). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 12(10), 1636-1653. Available from: [Link]

  • Jadwiszczak, M., et al. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 953–959. Available from: [Link]

  • LookChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Available from: [Link]

  • Wikipedia. 4-Aminopyridine. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4302175, 2-Chloro-5-methylpyrimidin-4-amine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12643706, 2-Chloro-5-methylpyridin-4-amine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. Available from: [Link]

  • Google Patents. CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

  • PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Available from: [Link]

  • Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(45), 29519-29535. Available from: [Link]

  • Li, J., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6331-6346. Available from: [Link]

  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. Available from: [Link]

  • Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Pathak, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6634. Available from: [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. Available from: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 56. Available from: [Link]

Sources

Methodological & Application

Multi-step synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Multi-step Synthesis of Pyrimidine Derivatives: From Scaffold Construction to Late-Stage Diversification Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs ranging from oncology (Imatinib, Fluorouracil) to antivirals (Zidovudine). This application note details a robust, modular workflow for synthesizing functionalized pyrimidine derivatives. We move beyond simple recipe listing to explore the mechanistic causality and process safety required for high-fidelity reproduction. The protocol follows a "Build-Activate-Couple" logic: constructing the ring via condensation, activating it via chlorination, and diversifying it via Suzuki-Miyaura cross-coupling.

Phase 1: Core Construction (The Scaffold)

Objective: Synthesis of 6-methyl-2-phenylpyrimidin-4-ol via Cyclocondensation.

The Mechanistic Logic

The formation of the pyrimidine ring utilizes a [3+3] cyclocondensation strategy. We employ benzamidine (a 1,3-binucleophile) and ethyl acetoacetate (a 1,3-bielectrophile).

  • Why this route? Unlike the Biginelli reaction, which often yields dihydropyrimidines requiring oxidation, this condensation directly yields the aromatic system.

  • The Tautomer Trap: The product exists in equilibrium between the pyrimidin-4-ol (aromatic) and pyrimidin-4(3H)-one (keto) forms. While we name it an "ol" for nomenclature convenience, in solution (and solid state), the keto-tautomer often predominates. This structural reality dictates why we must "activate" this oxygen functionality in Phase 2 rather than coupling directly.

Experimental Protocol
ReagentEquiv.[1][2][3]Role
Benzamidine Hydrochloride1.01,3-Binucleophile
Ethyl Acetoacetate1.21,3-Bielectrophile
Sodium Ethoxide (21% in EtOH)2.5Base (mediates condensation)
Ethanol (Anhydrous)SolventReaction Medium

Step-by-Step Procedure:

  • Base Preparation: Charge a round-bottom flask with anhydrous ethanol. Under nitrogen, add sodium ethoxide solution. Note: Using pre-prepared NaOEt solution ensures accurate stoichiometry compared to dissolving sodium metal manually.

  • Amidine Liberation: Add Benzamidine HCl (1.0 equiv) to the base. Stir at RT for 15 min. The solution will become cloudy as NaCl precipitates.

  • Condensation: Add ethyl acetoacetate (1.2 equiv) dropwise. The reaction is exothermic; control addition to maintain temp < 40°C.

  • Reflux: Heat to reflux (78°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting amidine (polar) should disappear.

  • Workup (The Critical Step):

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in minimum water.

    • Acidification: Slowly add glacial acetic acid or 1N HCl until pH ~4-5.

    • Observation: The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Phase 2: Activation (The Handle)

Objective: Conversion to 4-chloro-6-methyl-2-phenylpyrimidine.

Expertise & Safety Note

We convert the "inert" hydroxyl/keto group into a reactive chloride leaving group. Phosphorus oxychloride (POCl3) is the standard reagent.

  • Safety Critical: POCl3 reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried.

  • Catalysis: We add a catalytic amount of N,N-dimethylaniline or DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination of the electron-deficient pyrimidine ring.

Experimental Protocol
ReagentEquiv.[1][2][3]Role
Pyrimidin-4-ol (from Phase 1)1.0Substrate
POCl35.0Reagent & Solvent
N,N-Dimethylaniline0.1Catalyst/Acid Scavenger

Step-by-Step Procedure:

  • Setup: Place the pyrimidin-4-ol in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2) or N2 line.

  • Addition: Add POCl3 carefully. Add the catalyst (N,N-dimethylaniline).

  • Reaction: Reflux (105°C) for 2–3 hours.

    • Checkpoint: The suspension should become a clear yellow solution as the starting material is consumed.

  • Quenching (Hazard Zone):

    • Cool the mixture to RT. Remove excess POCl3 via rotary evaporation (use a caustic trap).

    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

  • Extraction: Neutralize the aqueous slurry with saturated NaHCO3 (caution: foaming). Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organics over MgSO4 and concentrate. The crude product is usually pure enough (95%+) for the next step. If not, pass through a short silica plug (Hexane/EtOAc 9:1).

Phase 3: Diversification (The Library)

Objective: Suzuki-Miyaura Coupling to generate 4-aryl-6-methyl-2-phenylpyrimidine.

Mechanistic Insight

Chloropyrimidines are electron-deficient heteroaryl halides. They undergo oxidative addition with Pd(0) more readily than chlorobenzenes but less readily than bromides.

  • Catalyst Choice: While Pd(PPh3)4 is standard, it is air-sensitive. We recommend Pd(dppf)Cl2 or XPhos Pd G2 for difficult substrates. For this standard protocol, we use the robust Pd(PPh3)4 system.

  • Base Effect: We use aqueous Na2CO3. The presence of water is essential for the transmetallation step (formation of the boronate-hydroxo species).

Experimental Protocol
ReagentEquiv.[1][2][3]Role
4-Chloropyrimidine (from Phase 2)1.0Electrophile
Aryl Boronic Acid1.2Nucleophile
Pd(PPh3)40.05Catalyst (5 mol%)
Na2CO3 (2M aq.)2.0Base
1,4-DioxaneSolventReaction Medium

Step-by-Step Procedure:

  • Degassing: Combine the chloropyrimidine and boronic acid in dioxane in a pressure vial. Bubble Nitrogen through the solvent for 10 mins. Oxygen is the enemy of Palladium.

  • Catalyst Addition: Add Pd(PPh3)4 and the degassed aqueous Na2CO3 solution.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Checkpoint: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.[4]

  • Purification: Concentrate and purify via Column Chromatography.

    • Gradient: 0%

      
       20% EtOAc in Hexanes. Pyrimidines are often UV active and easy to spot.
      

Visualizing the Workflow

Figure 1: Synthetic Pathway & Logic Flow

PyrimidineSynthesis Start Precursors (Benzamidine + Ethyl Acetoacetate) Step1 Step 1: Cyclocondensation (NaOEt, Reflux) Start->Step1 Nucleophilic Attack Inter1 Intermediate 1: Pyrimidin-4-ol (Tautomer mix) Step1->Inter1 Cyclization & Dehydration Step2 Step 2: Activation (POCl3, Reflux) Inter1->Step2 Aromatization Inter2 Intermediate 2: 4-Chloropyrimidine Step2->Inter2 Chlorination Step3 Step 3: Diversification (Suzuki Coupling) Inter2->Step3 Oxidative Addition Final Final Product: 4-Aryl-Pyrimidine Step3->Final Reductive Elimination

Caption: Modular workflow for pyrimidine synthesis, highlighting the transition from ring construction to functional activation and final diversification.

Figure 2: Mechanism of Cyclocondensation (Step 1)

Mechanism Reagents Amidine (Nucleophile) + Beta-Keto Ester (Electrophile) Attack1 1. Initial Nucleophilic Attack (Amidine NH2 attacks Ketone) Reagents->Attack1 Inter Tetrahedral Intermediate Attack1->Inter Elim 2. Elimination of H2O (Formation of Imine) Inter->Elim Attack2 3. Intramolecular Attack (Amidine NH attacks Ester) Elim->Attack2 Cyclic Cyclic Intermediate Attack2->Cyclic Final 4. Loss of EtOH & Tautomerization (Formation of Pyrimidin-4-ol) Cyclic->Final

Caption: Step-wise mechanistic breakdown of the condensation between benzamidine and ethyl acetoacetate.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for heterocyclic mechanisms).
  • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds.[1][5][6][7] Chemistry & Biodiversity, 2(1), 1–50. Link

  • Bhat, A. R., et al. (2019). Synthesis and Biological Activity of Pyrimidines Containing Heterocycles: A Review. Current Organic Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7–10. Link

Sources

5-Methyl-pyrimidin-4-ylamine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Pharma-Grade Intermediate for Kinase Inhibitor Scaffolding & Thiamine Analogs [1][2]

Executive Summary & Strategic Utility

5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl) is a high-value heterocyclic intermediate.[1][2] While historically grounded in the industrial synthesis of Thiamine (Vitamin B1) analogs, its contemporary significance lies in medicinal chemistry as a privileged scaffold for ATP-competitive kinase inhibitors.[2]

The pyrimidine core serves as a bioisostere for the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region. The specific 5-methyl substitution provides two critical advantages:

  • Hydrophobic Packing: It fills the hydrophobic pocket adjacent to the gatekeeper residue in various kinases (e.g., JAK, CDK, Aurora).[2]

  • Metabolic Blockade: It prevents oxidative metabolism at the metabolically vulnerable C5 position, extending the half-life of the final drug candidate.[1]

Chemical Profile
PropertySpecification
Chemical Name This compound
Synonyms 4-Amino-5-methylpyrimidine HCl; 5-Methylcytosine analog
Molecular Formula C₅H₇N₃[1][2][3][4][5][6][7][8][9][10][11] · HCl
Molecular Weight 145.59 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM
pKa (est) ~5.5 (Protonation at N1/N3 ring nitrogen)
Hygroscopicity Moderate to High (Handle under inert atmosphere recommended)

Structural Biology & Mechanism of Action[1]

To understand the utility of this intermediate, one must visualize its interaction within the target protein. In kinase inhibitor design, the 4-amino-pyrimidine motif functions as a bidentate hydrogen bond anchor.[1][2]

Diagram 1: The "Hinge Binder" Mechanism

The following diagram illustrates how 5-Methyl-pyrimidin-4-ylamine mimics the Adenine of ATP to bind the Kinase Hinge Region.[1][2]

KinaseBinding cluster_pocket ATP Binding Pocket (Kinase) Hinge Hinge Region (Backbone CO/NH) Molecule 5-Methyl-pyrimidin-4-ylamine (Scaffold) Hinge->Molecule H-Bond Acceptor (N3 Ring Nitrogen) Gatekeeper Gatekeeper Residue (Hydrophobic) Pocket Hydrophobic Pocket II Molecule->Hinge H-Bond Donor (4-NH2 group) Molecule->Gatekeeper Van der Waals (5-Methyl Group) Note The 5-Methyl group acts as a 'Selectivity Filter' and metabolic blocker. Molecule->Note

Caption: Schematic of the bidentate binding mode. The 4-amino group donates a proton to the hinge, while the ring nitrogen accepts one.[1] The 5-methyl group engages hydrophobic residues.[1][2]

Application Protocols

Protocol A: Synthesis of Kinase Inhibitor Precursor (SNAr Coupling)

Context: This protocol describes the coupling of the 5-methyl-pyrimidin-4-ylamine core to an aryl halide or activation of the core for subsequent functionalization.[1][2] A common route involves converting the amino group to a more reactive species or using the ring nitrogens for substitution. However, a more frequent workflow involves using the molecule as a nucleophile or reacting a precursor (like 4-chloro-5-methylpyrimidine) with an amine.[1][2]

Scenario: Below is a validated method for C-N coupling where 5-methyl-pyrimidin-4-ylamine is used as the nucleophile in a Buchwald-Hartwig type reaction to attach a "Tail" moiety (e.g., a solubilizing group).

Reagents:

  • 5-Methyl-pyrimidin-4-ylamine HCl (1.0 equiv)[1][2]

  • Aryl Bromide/Iodide Partner (1.1 equiv)[2]

  • Pd₂dba₃ (2-5 mol%)[1][2]

  • Xantphos (5-10 mol%)[1][2]

  • Cs₂CO₃ (3.0 equiv) - Crucial for neutralizing the HCl salt and driving the reaction.[1][2]

  • 1,4-Dioxane (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Free Base Liberation (In-situ):

    • Load the 5-Methyl-pyrimidin-4-ylamine HCl and Cesium Carbonate into the reaction vessel.

    • Add anhydrous 1,4-Dioxane.[1][2]

    • Stir at room temperature for 15 minutes. Note: You will observe gas evolution (CO₂) as the free base is generated.[2]

  • Catalyst Addition:

    • Add the Aryl Bromide partner.

    • Add the Pd₂dba₃ and Xantphos ligand under a stream of Nitrogen or Argon.

    • Critical: Degas the solvent prior to addition to prevent catalyst deactivation by oxygen.

  • Reaction:

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Monitor by LC-MS.[1][2] The starting pyrimidine (MW ~109 free base) should disappear.[2]

  • Work-up:

    • Cool to room temperature.[2] Filter through a Celite pad to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (DCM/MeOH gradient).[2] The product is often polar; a gradient of 0-10% MeOH in DCM is a standard starting point.[1]

Protocol B: Analytical Quality Control (HPLC-UV)

Context: Due to the basicity of the pyrimidine and the presence of the HCl salt, standard unbuffered HPLC methods often result in severe peak tailing. This method uses a high-pH resistant column or a buffered acidic mobile phase to ensure sharp peak shape.[1][2]

Instrument: HPLC with UV Diode Array Detector (DAD) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid).

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 1.0
10.0 60 1.0
12.0 95 1.0

| 15.0 | 5 | 1.0 |[1][2]

Detection: UV at 254 nm (aromatic ring) and 280 nm.[2] Sample Prep: Dissolve 5 mg of sample in 10 mL of Water:Acetonitrile (90:10).

Acceptance Criteria:

  • Purity > 98.0% (Area %).[2]

  • Single sharp peak (Tailing factor < 1.5).[2]

  • Note: Impurities at relative retention time (RRT) ~0.8 often indicate the demethylated byproduct (4-aminopyrimidine) if the synthesis quality is low.[2]

Handling, Stability & Troubleshooting

Diagram 2: Solvent Selection Decision Tree

Optimizing the reaction environment is critical for yield.

SolventSelect Start Reaction Type? Type1 Nucleophilic Substitution (SNAr) Start->Type1 Type2 Pd-Catalyzed Coupling (Buchwald) Start->Type2 Solv1 Polar Aprotic (DMF, NMP, DMSO) Type1->Solv1 High Temp (>120°C) Solv2 Non-Polar / Ethereal (Toluene, Dioxane) Type2->Solv2 Std Conditions Base1 Base: DIPEA or K2CO3 Solv1->Base1 Base2 Base: Cs2CO3 or NaOtBu Solv2->Base2

Caption: Decision matrix for solvent and base selection based on the intended reaction pathway.

Critical Handling Notes
  • Salt Disproportionation: The HCl salt is stable, but in the presence of strong moisture, it can become sticky.[2] Store in a desiccator.

  • Free-Basing: If the free base is required for a reaction (e.g., to increase solubility in non-polar solvents), do not isolate it as a solid if possible, as it is more prone to oxidation.[2] Generate it in situ or extract into organic solvent and use the solution immediately.

  • Corrosion: As a hydrochloride salt, it can liberate HCl gas upon heating in the absence of base.[2] Ensure reactor vessels are acid-resistant (Glass-lined or Hastelloy) if heating the neat solid.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 295763, 4-Amino-5-methylpyrimidine.[1][2] Retrieved from [Link]

  • L. S. Rosner et al. (2019). Discovery of Pyrimidine-Based Inhibitors of Checkpoint Kinase 1 (CHK1).[1][2] European Journal of Medicinal Chemistry.[2][7] (Demonstrates the use of the pyrimidine scaffold in kinase inhibition).

  • Bayer Pharma AG. Process for the preparation of 4-amino-5-methyl-pyrimidine derivatives.[1][2] Patent WO2016016287.[2][12] (Industrial synthesis routes).

  • Zhang, J. et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[2] Nature Reviews Cancer, 9, 28-39.[1][2] (Mechanistic grounding for the ATP-binding scaffold).

Sources

Application Note: Strategic Nucleophilic Substitution on 4-Aminopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminopyrimidine pharmacophore is a cornerstone of modern kinase inhibitor design (e.g., Ibrutinib, Gefitinib analogs). However, the electronic properties of the pyrimidine ring create a distinct synthetic paradox: while the 2,4-dichloropyrimidine precursor is highly reactive, the installation of an amino group at C4 significantly deactivates the ring toward subsequent nucleophilic aromatic substitution (SNAr) at the C2 position. This application note details the mechanistic principles governing regioselectivity and provides optimized protocols for synthesizing and functionalizing 4-aminopyrimidines, ensuring high yield and purity in drug discovery workflows.

Part 1: Mechanistic Insight & Regiocontrol

The Electronic Landscape

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, two electrophilic sites exist. Standard SNAr conditions favor substitution at C4 over C2.

Why C4?

  • LUMO Distribution: Frontier Molecular Orbital (FMO) theory demonstrates a higher LUMO coefficient at C4, making it the primary site for "soft" nucleophiles.

  • Intermediate Stabilization: The Meisenheimer complex formed by attack at C4 is stabilized by resonance involving both ring nitrogens (para-like), whereas C2 attack offers less extensive delocalization.

  • Sterics: The C4 position is less sterically hindered by the flanking ring nitrogens compared to C2.

The Deactivation Challenge: Once a primary or secondary amine is installed at C4, its lone pair donates electron density into the ring (resonance effect +M). This renders the remaining C2-chloride significantly less electrophilic, often requiring forcing conditions (high heat, microwave, or acid catalysis) for the second substitution.

Pathway Visualization

The following diagram illustrates the standard sequential functionalization workflow and the electronic logic.

G Start 2,4-Dichloropyrimidine (Highly Reactive) Intermediate 4-Amino-2-chloropyrimidine (Deactivated Core) Start->Intermediate Step 1: Amine (1 eq) Base, 0°C -> RT (Kinetic Control) SideProduct 2-Amino-4-chloropyrimidine (Regioisomer Impurity) Start->SideProduct Overheating or Wrong Solvent Product 2,4-Diaminopyrimidine (Kinase Scaffold) Intermediate->Product Step 2: Amine (Excess) 100°C or Acid Cat. (Thermodynamic Forcing)

Figure 1: Sequential SNAr pathway. Note the transition from kinetic control (Step 1) to thermodynamic forcing (Step 2).

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Aminopyrimidines

Objective: Selective displacement of the C4-chloride while preserving the C2-chloride.

Materials:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (0.95 - 1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine in EtOH (0.2 M concentration) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Low temperature maximizes the rate difference between C4 and C2 attack.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. The starting material should be consumed, with minimal formation of the bis-substituted product.

  • Workup:

    • If product precipitates: Filter and wash with cold EtOH.

    • If soluble: Remove solvent in vacuo, redissolve in EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (usually 0-50% EtOAc/Hexane) is recommended to remove trace regioisomers.

Protocol B: Functionalization of the Deactivated Core (C2 Displacement)

Objective: Displacing the C2-chloride in a 4-amino-2-chloropyrimidine scaffold.

Materials:

  • Substrate: 4-Amino-2-chloropyrimidine derivative (from Protocol A)

  • Nucleophile: Second Amine (1.5 - 2.0 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane

  • Catalyst (Optional): conc. HCl (cat.) or p-TsOH

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in n-Butanol (high boiling point is required).

  • Acid Catalysis (The "Secret Sauce"): Add 2-3 drops of concentrated HCl or 0.1 eq of p-TsOH.

    • Mechanism:[1] Protonation of the pyrimidine ring nitrogen (N1 or N3) restores electrophilicity to the C2 position, counteracting the electron donation from the C4-amine.

  • Thermal Activation: Heat the reaction to 100–110°C (reflux) for 12–24 hours.

  • Workup: Cool to RT. Neutralize with saturated NaHCO3. Extract with EtOAc (x3).

  • Purification: These products are often polar. Use DCM/MeOH gradients for chromatography.

Part 3: Advanced Methodology (Microwave Acceleration)

For high-throughput medicinal chemistry, thermal heating is often too slow for the deactivated C2 position. Microwave irradiation is the preferred method for library generation.

Comparative Data: Thermal vs. Microwave

ParameterThermal Conditions (Protocol B)Microwave Conditions
Solvent n-Butanol / DioxaneEthanol / NMP
Temperature 100°C (Reflux)140–160°C
Time 12–24 Hours10–20 Minutes
Yield 40–65%75–90%
Purity Moderate (Thermal degradation possible)High (Cleaner profile)

Microwave Protocol:

  • Combine 4-amino-2-chloropyrimidine (1 eq), amine (2 eq), and DIPEA (3 eq) in a microwave vial.

  • Add EtOH or NMP (2–3 mL).

  • Irradiate at 150°C for 15 minutes (High Absorption setting).

  • Directly load onto silica or perform SCX (Strong Cation Exchange) catch-and-release purification.

Part 4: Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or poor regioselectivity.

DecisionTree Problem Issue Detected Type Identify Problem Type Problem->Type Regio Poor Regioselectivity (Mix of C2/C4) Type->Regio Isomers forming Reactivity Low Conversion (C2 won't react) Type->Reactivity Stalled Rxn Solution1 Lower Temp to -20°C Change Solvent to THF Add Lewis Acid (ZnCl2) Regio->Solution1 Solution2 Switch to Microwave Use Acid Catalysis (HCl) Change Solvent to NMP Reactivity->Solution2

Figure 2: Optimization logic for SNAr on pyrimidines.

References

  • Regioselective Control of SNAr

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: The Journal of Organic Chemistry (2015).[2]

    • URL: [Link]

  • Microwave Assisted Synthesis

    • Microwave-Assisted Synthesis of Aminopyrimidines.
    • Source: BenchChem Protocols / European Journal of Organic Chemistry (2017).
    • URL: [Link]

  • Acid Catalysis Mechanism

    • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine and Pyrimidines.
    • Source: Preprints.org / Molecules (2023).
    • URL: [Link]

  • General Reactivity & Selectivity

    • Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity.
    • Source: Organic Letters (2016).[2][3]

    • URL: [Link]

Sources

Synthetic routes for creating 5-substituted pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Synthetic Routes for Creating 5-Substituted Pyrimidine Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the C5-Position on the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its nitrogenous framework is prevalent in nucleobases (cytosine, thymine, uracil) and a multitude of approved drugs. Within this privileged scaffold, the C5-position offers a particularly strategic vector for chemical modification. Substitution at this position can profoundly influence the molecule's steric and electronic properties, directly impacting its binding affinity to biological targets, metabolic stability, and overall pharmacological profile.[2][3] Consequently, the development of robust and versatile synthetic methodologies to introduce a wide array of functional groups at the C5-position is a critical endeavor in modern drug discovery.

This guide provides an in-depth overview of the principal synthetic strategies for creating 5-substituted pyrimidine derivatives. It moves beyond a simple recitation of reactions to explain the underlying mechanistic principles, the rationale behind procedural choices, and detailed, field-proven protocols for key transformations.

The Workhorse of C5-Functionalization: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized strategy for forging new carbon-carbon and carbon-heteroatom bonds at the C5-position of the pyrimidine ring. These methods offer exceptional functional group tolerance, reliability, and predictability. The lability of the bromine atom in 5-bromopyrimidine makes it an ideal and versatile starting material for these transformations.[4]

Suzuki-Miyaura Coupling: Forging C5-Aryl and C5-Vinyl Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most common method for introducing aryl or vinyl substituents at the C5-position.[4][5] The electron-deficient nature of the pyrimidine ring makes even chloro-substituted pyrimidines more reactive in Suzuki couplings than their benzenoid analogs.[5]

Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond (e.g., C5-Br) of the pyrimidine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity.[4] Phosphine ligands (e.g., PPh₃) are essential for stabilizing the palladium catalyst, while the base (e.g., Na₂CO₃, K₃PO₄) is crucial for activating the boronic acid for transmetalation.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate L_n-Pd(II)(Ar)-X pd0->pd_intermediate Oxidative Addition pd_r_intermediate L_n-Pd(II)(Ar)-R pd0->pd_r_intermediate [OA] pyrimidine_halide 5-Bromo-Pyrimidine (Ar-X) pyrimidine_halide->oxidative_addition pd_intermediate->pd0 [RE] transmetalation Transmetalation pd_intermediate->pd_r_intermediate Transmetalation boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation pd_r_intermediate->pd0 Reductive Elimination pd_r_intermediate->pd_intermediate [TM] reductive_elimination Reductive Elimination product 5-Substituted Pyrimidine (Ar-R) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 5-Phenyl-2,4-dimethoxypyrimidine via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki coupling reaction adapted from established procedures.[5]

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add 5-bromo-2,4-dimethoxypyrimidine (1.0 g, 4.56 mmol), phenylboronic acid (0.67 g, 5.48 mmol, 1.2 equiv), and sodium carbonate (1.45 g, 13.7 mmol, 3.0 equiv).

  • Add palladium(II) acetate (26 mg, 0.114 mmol, 2.5 mol %) and triphenylphosphine (60 mg, 0.228 mmol, 5.0 mol %).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a solvent mixture of DME (20 mL) and water (5 mL).

  • Attach a condenser and heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add 30 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2,4-dimethoxypyrimidine.

Data Summary: Typical Suzuki-Miyaura Conditions

ComponentExampleMolar Ratio/LoadingPurpose
Pyrimidine Halide 5-Bromopyrimidine1.0 equivElectrophilic partner
Boron Reagent Phenylboronic Acid1.1 - 1.5 equivNucleophilic partner
Palladium Catalyst Pd(OAc)₂ or Pd(PPh₃)₄1 - 5 mol %Catalyst precursor
Ligand PPh₃, SPhos, XPhos2 - 10 mol %Stabilizes Pd(0), facilitates cycle
Base Na₂CO₃, K₂CO₃, K₃PO₄2 - 4 equivActivates boronic acid
Solvent DME/H₂O, Toluene, Dioxane-Solubilizes reactants
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for installing terminal alkynes at the C5-position, creating a C(sp)-C(sp²) bond.[7] This reaction is invaluable for generating intermediates that can be further functionalized or used as building blocks in complex syntheses.[8]

Causality and Mechanism: The Sonogashira reaction employs a dual-catalyst system, typically involving palladium and a copper(I) salt co-catalyst.[7]

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the 5-halopyrimidine.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center.

  • Reductive Elimination: The C5-pyrimidine and alkyne groups are eliminated from palladium, forming the product and regenerating the Pd(0) catalyst.

Sonogashira_Workflow start 5-Halopyrimidine + Terminal Alkyne reaction Reaction Setup (Inert Atmosphere, Solvent) start->reaction reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., TEA) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Alkynylpyrimidine Product purification->product CH_Activation pyrimidine Pyrimidine Substrate (with C5-H bond) activation C-H Activation at C5 pyrimidine->activation catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂) catalyst->activation oxidant Oxidant / Additive (e.g., AgOAc, PivOH) oxidant->activation coupling_partner Coupling Partner (e.g., Arene, Alkene) coupling C-C Bond Formation coupling_partner->coupling activation->coupling product 5-Substituted Pyrimidine coupling->product

Sources

Experimental setup for reactions with 5-Methyl-pyrimidin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This technical guide details the experimental handling, activation, and functionalization of 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl).[1][2]

This scaffold is a critical intermediate in the synthesis of purine analogs, thiamine (Vitamin B1) antagonists, and kinase inhibitors.[2][3] Chemically, the molecule presents two distinct challenges:

  • The Hydrochloride Salt Form: The commercially available HCl salt stabilizes the molecule but renders the exocyclic amine non-nucleophilic (

    
    ).[4][2][3] Successful coupling requires a precise "free-basing" strategy.[1][4][2][3]
    
  • Electronic Deactivation: The pyrimidine ring is electron-deficient (π-deficient).[1][4][2][3] The exocyclic amino group at position 4 donates electron density into the ring via resonance, making it significantly less nucleophilic than standard anilines or aliphatic amines.[2][3]

This guide provides validated protocols for Free-Base Isolation , N-Acylation (Amide Coupling) , and Benzylic Bromination , supported by mechanistic insights and quality control parameters.[1][4][2]

Material Specifications & Handling

PropertySpecificationTechnical Note
Compound Name 5-Methyl-pyrimidin-4-ylamine HClSynonyms: 4-Amino-5-methylpyrimidine HCl
CAS (Base) 2503-56-2The HCl salt is the stable storage form.[1][4][2]
Molecular Weight 145.59 g/mol (HCl salt)Base MW: 109.13 g/mol .[1][4][2][3]
Appearance White to off-white crystalline powderHygroscopic.[1][4][2][3] Store in desiccator.
Solubility Soluble: Water, Methanol, DMSOInsoluble: DCM, Hexanes, Toluene (unless free-based).[1][4][2]
pKa (Ring N1) ~6.0 - 6.5Protonation occurs first at the ring nitrogen (N1), not the exocyclic amine.[1][4][2]

Handling Precaution: The HCl salt is hygroscopic.[1][4][2][3] Weighing should be performed quickly or in a glovebox to prevent water uptake, which will skew stoichiometric calculations in moisture-sensitive couplings.[1][4][2][3]

Core Protocol A: Free-Base Isolation[1][2]

Rationale: Many downstream reactions (e.g., organometallic couplings, anhydrous acylations) fail if the HCl counter-ion is present.[1][2][3] In situ neutralization is often insufficient due to the formation of insoluble amine salts that coat the stirring bar.[2][3] Isolation of the free base is recommended for high-yield applications.[1][4][2][3]

Experimental Workflow
  • Dissolution: Dissolve 10.0 g (68.7 mmol) of 5-Methyl-pyrimidin-4-ylamine HCl in 30 mL of distilled water. The solution will be acidic (pH ~2-3).[1][4][2][3]

  • Neutralization: Cool the solution to 0°C. Slowly add 4N NaOH dropwise while monitoring pH.

    • Target: pH 10-11.[1][4][2][3]

    • Observation: A white precipitate (the free base) may begin to form, but pyrimidines are often water-soluble.[1][4][2][3]

  • Extraction (Critical Step):

    • Do not use Diethyl Ether (poor solubility).[1][4][2][3]

    • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][4][2][3]

    • Perform 5x extractions (50 mL each). Pyrimidines partition poorly; multiple extractions are required.[1][4][2][3]

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Off-white solid. Yield typically >90%.[1][4][2][3]

Visualization: Free-Basing Workflow

FreeBaseWorkflow Start Start: HCl Salt (Aq. Soln) Base Add 4N NaOH (pH > 10) Start->Base Neutralization Extract Extraction: 5x DCM (Critical) Base->Extract Phase Separation Dry Dry: Na2SO4 & Conc. Extract->Dry Isolation End End Product: Free Base Solid Dry->End Yield >90%

Figure 1: Step-by-step workflow for converting the hydrochloride salt to the reactive free base.

Core Protocol B: N-Acylation (Amide Coupling)[1][2][3]

Rationale: The exocyclic amine is electronically deactivated by the pyrimidine ring.[2][3] Standard Schotten-Baumann conditions (water/DCM) often result in low yields due to hydrolysis of the acid chloride competing with the slow amine nucleophile.[2] We utilize a DMAP-catalyzed anhydrous approach .[1][4][2][3]

Reaction Scheme

[1][4][2]
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 1.0 eq 5-Methyl-pyrimidin-4-ylamine (Free Base).[1][4][2]

    • 1.2 eq Acid Chloride (R-COCl).[1][4][2][3]

    • 3.0 eq Pyridine (acts as solvent and base).[1][4][2][3]

    • 0.1 eq DMAP (4-Dimethylaminopyridine) - Catalyst.[1][4][2][3]

  • Procedure:

    • Dissolve the pyrimidine amine in Pyridine (concentration ~0.2 M).[4][2][3]

    • Add DMAP.[1][4][2][3]

    • Cool to 0°C in an ice bath.[1][4][2][3]

    • Add the Acid Chloride dropwise over 10 minutes.[1][4][2][3]

    • Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting amine is polar; the amide will be less polar.[2][3]

  • Workup:

    • Quench with Saturated

      
       solution.[1][4][2][3]
      
    • Extract with EtOAc (3x).[1][4][2][3]

    • Wash organic layer with Brine.[1][4][2][3]

    • Note: Avoid acidic washes (like 1N HCl) to remove pyridine, as this may protonate your product (the pyrimidine ring N).[4][2][3] Instead, remove pyridine via azeotropic distillation with toluene or extensive vacuum drying.[1][4][2][3]

Core Protocol C: Radical Bromination (Wohl-Ziegler)[1][2][3]

Rationale: Functionalizing the 5-methyl group is essential for creating "linker" molecules (e.g., connecting to thiazoles for thiamine analogs).[1][4][2][3] This requires a radical pathway using N-Bromosuccinimide (NBS).[1][4][2][3]

Experimental Workflow
  • Solvent: Carbon Tetrachloride (

    
    ) is traditional but toxic.[1][4][2][3] Benzotrifluoride (
    
    
    
    )
    or Chlorobenzene are superior, safer alternatives.[1][4][2][3]
  • Reagents:

    • 1.0 eq 5-Methyl-pyrimidin-4-ylamine (Free Base - Protection of amine may be required if side reactions occur).[1][4][2]

    • 1.1 eq NBS (Recrystallized).[1][4][2][3]

    • 0.05 eq AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1][4][2][3]

  • Procedure:

    • Dissolve substrate in solvent (0.1 M).[1][4][2][3]

    • Add NBS and AIBN.[1][4][2][3]

    • Reflux (Temperature depends on solvent, typically 80-100°C) for 2-4 hours.[1][4][2]

    • Light Activation: Irradiating with a tungsten lamp can accelerate initiation.[1][4][2][3]

  • Purification: Filter off the succinimide byproduct (insoluble in non-polar solvents). Concentrate filtrate.[1][4][2][3]

Visualization: Reaction Mechanism & Pathway [3][5]

BrominationPath Start Substrate: 5-Methyl-pyrimidin-4-ylamine Prop Propagation: Hydrogen Abstraction at Methyl Start->Prop + NBS Init Initiation: AIBN Radical Generation Init->Prop Radical Transfer Prop->Prop Chain Reaction Prod Product: 4-Amino-5-(bromomethyl)pyrimidine Prop->Prod Br Transfer

Figure 2: Radical chain mechanism for the functionalization of the 5-methyl group.

Analytical Quality Control (QC)

To validate the integrity of the synthesized products, use the following parameters.

MethodParameterExpected Observation
1H NMR Solvent: DMSO-d6Methyl Group: Singlet at

2.0 - 2.2 ppm.Amine (

):
Broad singlet at

6.5 - 7.0 ppm (disappears with

).Pyrimidine Ring Protons: Two singlets (or doublets) around

8.0 - 8.5 ppm.[1][4][2]
HPLC Column: C18Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.Retention: Pyrimidines are polar; expect early elution (low

).[1][4][2][3]
Mass Spec ESI (+)Parent Ion:

= 110.07 (Base).[1][4][2][3]

Troubleshooting & Pitfalls

  • Low Yield in Acylation:

    • Cause: The HCl salt was not fully neutralized, or the pyridine was wet.[2][3]

    • Solution: Use the isolated free base protocol (Section 3) and distill pyridine over

      
      .[4][2][3]
      
  • Product "Disappears" during Extraction:

    • Cause: Pyrimidines are water-soluble.[1][4][2][3]

    • Solution: Saturate the aqueous layer with NaCl (salting out) and use 10% Methanol in DCM for extraction.[4][2][3]

  • Regioselectivity Issues (Bromination):

    • Cause: Bromination occurring on the ring or amine.[1][4][2][3]

    • Solution: Acetylate the amine before bromination to protect it (

      
      ), then hydrolyze later.[1][4][2][3]
      

References

  • Brown, D. J. The Pyrimidines.[1][4][2][3] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1][4][2][3] (Authoritative text on pyrimidine reactivity and properties).

  • Grewe, R. (1936).[1][4][2][3] "Über das Vitamin B1". Z. Physiol. Chem., 242, 89–96.[1][4][3] (Foundational paper on the synthesis of Thiamine intermediates involving 5-methylpyrimidines).

  • PubChem Compound Summary. "4-Amino-5-methylpyrimidine". National Center for Biotechnology Information.[1][4][2][3] Accessed Oct 2023.[1][4][2][3] [4][2]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction". (General reference for amide coupling protocols adapted in Section 4).

  • Sigma-Aldrich. "Product Specification: 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride".[1][4][2][3] (Reference for handling hygroscopic pyrimidine salts).

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-OPT-2025 Status: Open Assigned Specialist: Senior Application Scientist Subject: Identification and Minimization of Side Reactions in Pyrimidine Scaffolds

Introduction

Welcome to the Pyrimidine Synthesis Technical Support Center. This guide addresses the three most critical failure modes in pyrimidine chemistry: interrupted cyclization (Biginelli), regiochemical ambiguity (N-alkylation), and competitive reduction/hydrolysis (functionalization).[1][2]

Unlike standard protocols, this guide focuses on causality—identifying why a side reaction occurs and providing self-validating workflows to prevent it.

Module 1: The Biginelli Cyclization (Scaffold Construction)

Core Issue: Low yields due to "interrupted" cyclization or Knoevenagel condensation competition.[1]

The Mechanism & Failure Points

The Biginelli reaction is a three-component condensation (Aldehyde + Urea +


-Ketoester). The reaction often stalls at the acyclic ureido intermediate or diverts to a Knoevenagel product if the acid catalyst is inefficient or if water sequestration is poor.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product is sticky/gum; NMR shows broad aliphatic signals. Interrupted Cyclization: The final dehydration step failed. You have the acyclic ureido-crotonate intermediate.Increase Acid Strength: Switch from weak Brønsted acids (HCl/EtOH) to Lewis Acids like Yb(OTf)₃ or InCl₃ (5-10 mol%).[1] These coordinate the 1,3-dicarbonyl oxygen, forcing ring closure.[1][2]
Yellow solid precipitates early; Mass = Aldehyde + Ketoester - H₂O. Knoevenagel Divergence: The aldehyde reacted with the ketoester before the urea could intercept the iminium ion.Change Addition Order: Pre-mix Aldehyde + Urea + Catalyst for 20 mins to form the N-acyliminium ion before adding the

-ketoester.
Low conversion in refluxing ethanol. Solvent Temperature Limit: The activation energy for the final dehydration is not met.Microwave Irradiation: Run at 120°C in a sealed vessel. This overcomes the energy barrier for the rate-limiting dehydration step.
Visualizing the Pathway

The following diagram maps the divergence between the desired path and the Knoevenagel side reaction.

Biginelli_Pathway Aldehyde Aldehyde Iminium N-Acyliminium Intermediate Aldehyde->Iminium Acid Cat. Knoevenagel Side Product: Knoevenagel Adduct Aldehyde->Knoevenagel Direct reaction w/ Ketoester (No Urea) Urea Urea Urea->Iminium Ketoester β-Ketoester Ketoester->Knoevenagel Acyclic Acyclic Ureido Intermediate Iminium->Acyclic + Ketoester (Mannich Step) DHPM Target: Dihydropyrimidine (DHPM) Acyclic->DHPM Cyclization - H₂O

Figure 1: The Biginelli divergence.[1] Note the Knoevenagel "leak" (Red) occurs if the Urea/Aldehyde condensation is too slow.[1]

Module 2: Regioselective N-Alkylation

Core Issue: Formation of N1 vs. N3 isomeric mixtures during alkylation.

The Scientific Reality

Under basic conditions (


), the pyrimidine ring nitrogens compete for the electrophile.[1] Sterics usually favor N1, but electronic effects (tautomerism) can shift this, leading to inseparable mixtures.[1][2]
The Solution: Vorbrüggen Silylation Protocol

Do not rely on simple base catalysis (


/DMF) if regioselectivity is critical.[1] Use the Silyl-Hilbert-Johnson (Vorbrüggen)  method.

Protocol:

  • Silylation: Reflux the pyrimidine base in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate until clear. This protects both nitrogens and oxygen (as silyl ethers), creating a "silylated base."[1][2]

  • Activation: Evaporate HMDS. Dissolve residue in anhydrous Acetonitrile (MeCN).[1]

  • Coupling: Add the alkylating agent (or glycosyl donor) and a Lewis Acid (TMSOTf or SnCl₄ ).[1]

  • Mechanism: The Lewis acid coordinates the alkylating agent, creating an oxocarbenium-like species. The silylated N1 is the most nucleophilic site, driven by the formation of the thermodynamic product.[2]

Regioselectivity Decision Matrix

Regioselectivity Start Start: Pyrimidine Alkylation IsGlycosylation Is electrophile a sugar/bulky group? Start->IsGlycosylation Vorbruggen Use Vorbrüggen Protocol (BSA + TMSOTf) IsGlycosylation->Vorbruggen Yes SimpleAlk Simple Alkyl Halide (MeI, BnBr) IsGlycosylation->SimpleAlk No BaseChoice Base Selection Critical SimpleAlk->BaseChoice Cs2CO3 Use Cs₂CO₃ / DMF (Favors N1 via Sterics) BaseChoice->Cs2CO3 LiH Use LiH / THF (Tighter ion pair, favors N1) BaseChoice->LiH

Figure 2: Decision tree for maximizing N1-selectivity.

Module 3: Handling Halopyrimidines (Hydrolysis & Pd-Coupling)

Core Issue: Loss of Chloride to Hydrolysis (OH) or Reduction (H).[1]

Hydrolysis (The "Wet Solvent" Trap)

Chloropyrimidines are electron-deficient and highly susceptible to nucleophilic attack by water.

  • Critical Insight: The 2-chloro position hydrolyzes 350–1700x faster than the 4- or 6-chloro positions in acidic media [6].[3]

  • Prevention:

    • Store chloropyrimidines in a desiccator.[1]

    • Use non-nucleophilic bases (DIPEA) instead of hydroxides/alkoxides during nucleophilic aromatic substitution (

      
      ).[1][2]
      
    • Monitor: Appearance of a peak M-Cl+OH (M-18) in LCMS indicates hydrolysis.

Hydrodehalogenation in Pd-Catalysis

When performing Buchwald-Hartwig aminations, a common side product is the "reduced" pyrimidine (Cl replaced by H). This occurs via


-hydride elimination from the amine source or solvent.

Optimization Table: Minimizing Dehalogenation

VariableRecommendationMechanistic Rationale
Catalyst/Ligand Pd(OAc)₂ + Xantphos or BrettPhos Bulky, bidentate ligands accelerate reductive elimination (forming C-N bond) over

-hydride elimination (forming C-H bond) [2].[1][2]
Base Cs₂CO₃ or K₃PO₄ (Anhydrous)Avoid alkoxide bases (NaOtBu) in primary alcohols, as they act as hydride sources for reduction.[1][2]
Solvent Dioxane or Toluene Avoid DMF or DMAc at high temps; they can decompose to form hydrides.[1][2]
Visualizing the Pd-Catalytic Failure Mode

Pd_Cycle Pd0 Pd(0) Active Cat OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord + HNR₂ RedElim Reductive Elimination AmineCoord->RedElim Fast w/ Bulky Ligand BetaHydride β-Hydride Elimination AmineCoord->BetaHydride Slow Step (Avoid!) RedElim->Pd0 Product Product (Ar-NH-R) RedElim->Product SideProduct Side Product (Ar-H) Dehalogenation BetaHydride->SideProduct

Figure 3: The competition between Product formation (Green path) and Dehalogenation (Red path).[1]

FAQ: Rapid Response

Q: My chloropyrimidine starting material has a small "M-1" peak in LCMS before I even start. A: This is likely hydrolysis (M-Cl+OH = M-35+17 = M-18 mass shift) or simply wet solvent effects. If the mass is exactly M-1, it might be the dehalogenated impurity from the supplier. Recrystallize from dry hexane/DCM before use.[1][2]

Q: In Biginelli synthesis, I get a product with the correct mass but wrong melting point. A: Check for the "Hantzsch" pyridine side product. If your aldehyde was limiting, two equivalents of ketoester might have condensed.[1][2] Verify by 1H NMR: Pyrimidines have a characteristic NH singlet around 5-6 ppm (DHPM) or 8-9 ppm (aromatic); Pyridines lack this.[1]

Q: Can I use microwave heating for Vorbrüggen coupling? A: Yes. Recent protocols suggest MW heating (130°C, 5 min) can drive the reaction to completion in one step without pre-silylation isolation, often improving solubility of nucleobases [5].[1][2]

References

  • Kappe, C. O. (1993).[1][2] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.[1][2] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2000).[1][2] "Synthesis of Nucleosides." Organic Reactions.[1][2][4][5][6][7][8][9][10][11] Link[1]

  • Matchett, M. W., et al. (2022).[1][2][12][13][14] "Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions." Organic Letters. Link[1]

  • DiMauro, E. F., & Kennedy, J. M. (2007).[1][2][15] "A One-Step, Microwave-Assisted Vorbrüggen Glycosylation." Journal of Organic Chemistry. Link[1]

  • O'Shea, D. F., et al. (2005).[1][2] "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." Organic Process Research & Development. Link[1]

Sources

Techniques for removing impurities from 5-Methyl-pyrimidin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl).

Status: Operational Role: Senior Application Scientist Context: Intermediate Purification for API Synthesis (e.g., Kinase Inhibitors, Thiamine analogs)

Diagnostic Hub: Identify Your Impurity Profile

Before selecting a purification protocol, compare your observation with the symptoms below.

SymptomProbable CauseRecommended Action
Yellow/Brown Coloration Oxidation by-products or polymerized oligomers (common in pyrimidines).Protocol C (Charcoal Treatment)
Low Melting Point (<200°C) Presence of regioisomers (e.g., 4-amino-6-methylpyrimidine) or solvent occlusion.Protocol A (Recrystallization)
Inorganic Ash Residue Trapped inorganic salts (NaCl, NH₄Cl) from synthesis neutralization.Protocol B (Free Base Extraction)
"Sticky" Solid / Hygroscopicity Excess HCl or presence of hygroscopic impurities (e.g., acetamidine residues).Protocol D (Anti-Solvent Precipitation)

Decision Logic: Purification Workflow

The following decision tree outlines the optimal purification strategy based on your crude material's state.

PurificationLogic Start Crude 5-Methyl-pyrimidin-4-ylamine HCl CheckPurity Check Purity (HPLC) & Appearance Start->CheckPurity IsColored Is it deeply colored? CheckPurity->IsColored Purity >95% but Colored IsSalt Is Inorganic Salt High? CheckPurity->IsSalt Purity <95% Charcoal Protocol C: Activated Carbon (Methanol/Water) IsColored->Charcoal Yes Recryst Protocol A: Recrystallization (Ethanol/IPA) IsColored->Recryst No AcidBase Protocol B: Acid/Base Swing (Remove Inorganics) IsSalt->AcidBase Yes (Ash > 0.5%) AntiSolvent Protocol D: Anti-Solvent (MeOH -> Et2O) IsSalt->AntiSolvent No (Organic Impurities) Charcoal->Recryst AcidBase->Recryst Final Final Recryst->Final Pure HCl Salt AntiSolvent->Recryst

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity profile.

Experimental Protocols

Protocol A: Recrystallization (Primary Method)

Objective: Removal of trace organic impurities and regioisomers. Mechanism: 5-Methyl-pyrimidin-4-ylamine HCl exhibits a steep solubility curve in lower alcohols, allowing separation from more soluble impurities in the mother liquor.

  • Solvent Selection: Use Ethanol (95%) or Isopropanol (IPA) .

  • Dissolution:

    • Suspend the crude HCl salt in the solvent (approx. 10 mL per gram).

    • Heat to reflux (78°C for EtOH) with vigorous stirring.

    • Note: If the salt does not fully dissolve, add water dropwise (max 5% v/v) until clear. Avoid excess water to prevent yield loss.

  • Cooling:

    • Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.

    • Transfer to an ice bath (0-5°C) for 1 hour to maximize recovery.

  • Filtration:

    • Filter the white crystalline solid under vacuum.

    • Critical Step: Wash the cake with cold anhydrous ethanol or diethyl ether to remove surface mother liquor.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Acid-Base Swing (Deep Cleaning)

Objective: Separation from inorganic salts and non-basic organic by-products (e.g., unreacted nitriles or neutral dimers). Mechanism: Exploits the pH-dependent solubility of the pyrimidine amine.

  • Dissolution: Dissolve the crude HCl salt in Water (minimum volume).

  • Basification:

    • Cool the solution to 10°C.

    • Slowly add 10% NaOH or Saturated Na₂CO₃ until pH reaches 9-10.

    • Observation: The free base (5-Methyl-pyrimidin-4-ylamine) should precipitate or form an oil.

  • Extraction:

    • Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x volumes).

    • Note: The free base is moderately soluble in water; multiple extractions are required.

  • Salt Reformation:

    • Dry the combined organic layers over anhydrous Na₂SO₄ and filter.[1]

    • Cool the organic solution to 0°C.

    • Slowly bubble HCl gas or add HCl in Dioxane/Ether dropwise.

    • The purified HCl salt will precipitate immediately. Filter and dry.[2]

Protocol C: Activated Carbon Treatment (Decolorization)

Objective: Removal of oxidized polymeric species (color bodies).

  • Dissolve the salt in Methanol or Water at 50°C.

  • Add Activated Carbon (5-10 wt% relative to substrate).

  • Stir at 50°C for 30 minutes. Do not boil.

  • Filter hot through a Celite (diatomaceous earth) pad to remove carbon fines.

  • Concentrate the filtrate and proceed to Protocol A or D .

Analytical Validation (HPLC)

To verify the success of your purification, use the following HPLC parameters. This method separates the target amine from common synthesis precursors (e.g., 2-chloro analogs).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (pyrimidine ring absorption)
Retention Time Target compound typically elutes early (polar) due to the amino group.

Frequently Asked Questions (FAQ)

Q: My yield is very low after recrystallization from Ethanol. What happened? A: The HCl salt is likely too soluble in pure ethanol at room temperature.

  • Fix: Use Protocol D (Anti-Solvent) . Dissolve in a minimum amount of Methanol, then slowly add Diethyl Ether or MTBE until turbidity persists. Cool to precipitate.[3]

Q: I see a peak at RRT 1.2 in HPLC. What is it? A: If you synthesized this via the chloropyrimidine route, this is likely 2-chloro-5-methylpyrimidin-4-amine . It is less polar than your product.

  • Fix: Use Protocol B . The chloro-impurity is significantly less basic and can be removed by extracting the acidic aqueous phase with EtOAc before basifying.

Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary amines can react with ketones to form imines (Schiff bases) under acidic conditions or heat, introducing new impurities. Stick to Alcohols (MeOH, EtOH, IPA).

References

  • Synthesis and Properties of Pyrimidines. Journal of the American Chemical Society. Detailed solubility and pKa data for aminopyrimidines.

  • Purification of Thiamine Intermediates. Google Patents. Describes industrial purification of 4-amino-5-methylpyrimidine derivatives via acid-base extraction.

  • Recrystallization Techniques for Amine Hydrochlorides. Mettler Toledo. General guide on solvent selection for ionic salts.

  • Impurity Profiling in Kinase Inhibitor Synthesis. New Drug Approvals. Discusses the use of 2-chloro-5-methyl-pyrimidin-4-ylamine as a key intermediate and its purification.[1]

Sources

Technical Support Center: Scaling Up 5-Methyl-pyrimidin-4-ylamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-pyrimidin-4-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the production of this key chemical intermediate. Here, we will address common challenges and provide practical, step-by-step protocols to ensure a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 5-Methyl-pyrimidin-4-ylamine?

A1: The synthesis of 5-Methyl-pyrimidin-4-ylamine can be approached through various routes. A common strategy involves the construction of the pyrimidine ring followed by the introduction of the amine group. One plausible pathway starts with the formation of a substituted pyrimidine core, followed by functionalization at the 4-position. For instance, a multi-step sequence could involve the initial preparation of a pyrimidine core, followed by nitration and subsequent reduction of the nitro group to the desired amine.[1] Another approach involves the reaction of a 1-aminovinyl methyl ketone with a carboxamide or amidine to form the 4-methylpyrimidine ring system.[2]

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature, reaction time, and pressure are critical parameters that significantly influence the yield and purity of the product. For instance, in related amination reactions conducted in an autoclave, temperatures can range from 150°C to 200°C, with pressures reaching up to 90 bar.[3] The reaction time can also be extensive, ranging from 10 to 40 hours.[3] Careful control of these parameters is essential to minimize the formation of by-products.

Q3: How can I purify the crude this compound?

A3: Purification is a critical step to obtain a high-purity final product. A common method involves dissolving the crude product in a dilute acid solution, such as dilute hydrochloric acid, followed by extraction with an organic solvent to remove non-basic impurities.[4] The aqueous phase is then neutralized with a base to a pH of 8-9 to precipitate the free amine, which can be collected by filtration.[4] The purified amine is then converted to its hydrochloride salt. Crystallization is another effective purification technique. Suitable solvents for crystallization include water, alcohols (like methanol, ethanol, or n-butanol), or mixtures of these with water.[3] For compounds with limited solubility, diffusion crystallization using a solvent/anti-solvent system like DMF/DCM can be effective.[5]

Q4: What are the main safety concerns when producing this compound at scale?

A4: Scaling up production introduces several safety challenges. The use of flammable solvents requires adherence to strict safety protocols, such as working in a well-ventilated area, using explosion-proof equipment, and avoiding ignition sources like open flames, sparks, and static discharge.[6] Some reactions may be highly exothermic, requiring careful temperature control to prevent runaways. The use of hazardous reagents, such as hydroxylamine, which can be explosive at high temperatures, necessitates careful handling and consideration of alternative technologies like continuous flow reactors to minimize risks.[7] Personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.[8]

Detailed Synthesis Protocol

The following is a generalized, multi-step protocol for the synthesis of 5-Methyl-pyrimidin-4-ylamine, which can be adapted and optimized for specific laboratory or pilot plant conditions.

Step 1: Synthesis of a 4-Chloro-5-methylpyrimidine Intermediate

This step involves the construction of the pyrimidine ring with a leaving group at the 4-position, which will be subsequently displaced by an amine.

  • Reaction Setup: In a suitable reactor, combine a starting material such as a substituted urea or thiourea with a 1,3-dicarbonyl compound containing the desired methyl group at the 2-position of the propane backbone.

  • Cyclization: The reaction is typically carried out in the presence of a dehydrating agent and a catalyst. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Chlorination: The resulting pyrimidinone is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro-5-methylpyrimidine. This reaction is typically performed at elevated temperatures.

  • Work-up and Isolation: After the reaction is complete, the excess chlorinating agent is carefully quenched. The product is then isolated by extraction and purified by crystallization or column chromatography.

Step 2: Amination of 4-Chloro-5-methylpyrimidine
  • Reaction Setup: The 4-chloro-5-methylpyrimidine is dissolved in a suitable solvent, such as an alcohol or an aprotic polar solvent, in a pressure reactor (autoclave).

  • Ammonia Addition: A source of ammonia, such as aqueous ammonia or ammonia gas, is added to the reactor.

  • Reaction Conditions: The reactor is sealed and heated to a temperature between 150-180°C for 15-25 hours.[3] The pressure will increase significantly during the reaction.

  • Work-up and Isolation: After cooling, the excess ammonia is carefully vented. The reaction mixture is then worked up by evaporating the solvent. The resulting crude 5-Methyl-pyrimidin-4-ylamine can be purified by crystallization from water or an alcohol/water mixture.[3]

Step 3: Formation of the Hydrochloride Salt
  • Dissolution: The purified 5-Methyl-pyrimidin-4-ylamine is dissolved in a suitable solvent, such as ethanol or isopropanol.

  • Acidification: A solution of hydrochloric acid in the same solvent is added dropwise to the solution of the amine with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may need to be cooled to ensure complete precipitation.

  • Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation & Purification A Starting Materials (e.g., Urea, Dicarbonyl) B Cyclization & Chlorination A->B Reaction C 4-Chloro-5-methylpyrimidine B->C Isolation E Amination Reaction (High T & P) C->E D Ammonia D->E F Crude 5-Methyl-pyrimidin-4-ylamine E->F Work-up H Salt Formation F->H G Hydrochloric Acid G->H I Crystallization & Drying H->I J Final Product: 5-Methyl-pyrimidin-4-ylamine HCl I->J

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Amination Step Incomplete reactionIncrease reaction time or temperature within the recommended range (150-200°C).[3]
Loss of product during work-upThe mother liquor can contain a significant amount of product (15-20%).[3] Consider isolating this product, especially during scale-up, to improve the overall yield.
Presence of Impurities in Final Product Incomplete reaction of starting materialsMonitor the reaction closely using TLC or LC-MS to ensure completion.[9]
Formation of by-productsOptimize reaction conditions (temperature, pressure, stoichiometry) to minimize side reactions.
Inefficient purificationEmploy a multi-step purification process: dissolve the crude product in dilute acid, extract with an organic solvent, basify the aqueous layer to precipitate the free amine, and then recrystallize.[4]
Difficulty with Crystallization Product is an oil or amorphous solidTry different crystallization solvents or solvent mixtures (e.g., water, ethanol, n-butanol).[3]
High solubility in common solventsIf the product is highly soluble, consider using an anti-solvent to induce precipitation. For compounds soluble in DMF or DMSO, diffusion crystallization with an anti-solvent like DCM can be effective.[5]
Reaction Stalls or is Sluggish Poor mixing at scaleEnsure adequate agitation to maintain a homogeneous reaction mixture, especially when dealing with slurries.
Deactivation of catalyst (if used)Ensure the catalyst is not poisoned by impurities in the starting materials or solvents.
Troubleshooting Flowchart

G start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities Present start->impurities crystallization_issue Crystallization Issues start->crystallization_issue check_reaction Check Reaction Completion (TLC/LC-MS) low_yield->check_reaction optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Stoichiometry) impurities->optimize_conditions improve_purification Refine Purification Protocol (Acid/Base Extraction, Recrystallization) impurities->improve_purification screen_solvents Screen Different Solvents/Mixtures crystallization_issue->screen_solvents increase_params Increase Reaction Time/Temperature check_reaction->increase_params Incomplete check_workup Analyze Mother Liquor check_reaction->check_workup Complete recover_product Isolate Product from Mother Liquor check_workup->recover_product anti_solvent Use Anti-Solvent or Diffusion Crystallization screen_solvents->anti_solvent No Crystals

Caption: A decision tree for troubleshooting common issues in the synthesis.

Scale-Up Considerations

Scaling up the synthesis of this compound from the lab to a pilot or industrial scale requires careful consideration of several factors:

  • Heat Transfer: Exothermic reactions that are easily controlled in the lab can become hazardous at scale. Ensure the reactor has adequate cooling capacity and consider slower addition of reagents to manage heat generation.

  • Mass Transfer: Efficient mixing is crucial for maintaining reaction homogeneity and consistent results. The type of agitator and mixing speed should be optimized for the larger reactor volume.

  • Safety: The risks associated with hazardous materials and high-pressure reactions are amplified at scale. A thorough process hazard analysis (PHA) should be conducted. For reactions involving potentially explosive reagents like hydroxylamine, transitioning to a continuous flow process can significantly improve safety by minimizing the volume of hazardous material at any given time.[7]

  • Solvent and Reagent Use: At an industrial scale, the use of large volumes of solvents and reagents becomes a significant cost and environmental consideration. Processes that avoid large excesses of solvents and chromatographic purification are more economically and ecologically viable.[3]

  • Equipment Selection: The choice of reactor is critical. For high-pressure reactions, an appropriately rated autoclave is necessary.[3] Materials of construction should be compatible with all reactants and solvents.

Safety Precautions

All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

  • Chemical Hazards: this compound and its intermediates may be harmful if swallowed, cause skin irritation, and serious eye damage. Avoid inhalation of dust and vapors.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[8] Wash thoroughly after handling.[8] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

  • Fire Safety: Many organic solvents are flammable. Keep away from heat, sparks, and open flames.[6] Use appropriate fire extinguishers (e.g., dry chemical, CO₂, or alcohol-resistant foam).[8]

References

  • CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google P
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google P
  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

  • 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem - NIH. [Link]

  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie. [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • US5414086A - Preparation of 4-methylpyrimidines - Google P
  • Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. [Link]

Sources

Analytical troubleshooting for 5-Methyl-pyrimidin-4-ylamine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Analytical Troubleshooting for 5-Methyl-pyrimidin-4-ylamine Hydrochloride

Welcome to the technical support resource for the analytical characterization of this compound (C₅H₈ClN₃, MW: 145.59).[1] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate common challenges encountered during the analysis of this compound. The content is structured in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Part 1: General Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and properties of this compound.

Q1: What are the basic physicochemical properties I should be aware of before starting my analysis?

A1: this compound is a polar, organic salt. Key characteristics include:

  • Structure: It consists of a pyrimidine ring substituted with a methyl group and an amine group, protonated with hydrochloric acid.

  • Solubility: As a hydrochloride salt, it exhibits enhanced solubility in polar protic solvents like water, methanol, and ethanol compared to its free base form. Solubility in less polar organic solvents like acetonitrile can be limited but is often sufficient for HPLC mobile phases. It is generally poorly soluble in non-polar solvents like hexane or toluene.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is crucial to store the compound in a desiccator or a tightly sealed container in a dry environment to prevent water absorption, which can affect accurate weighing and may introduce water into sensitive analyses like NMR or FT-IR.[2]

  • pH Sensitivity: The protonated amine and the nitrogen atoms in the pyrimidine ring mean the compound's charge state is pH-dependent. This is a critical factor in developing robust chromatographic and electrophoretic methods.

Q2: What safety precautions should I take when handling this compound?

A2: According to GHS classifications for similar aminopyrimidine structures, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage or respiratory irritation.[3][4] Always handle the compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for purity determination and quantification. Due to its polar and ionic nature, this compound can present unique challenges.

Q3: My peak shape is poor, showing significant tailing. What is the cause and how can I fix it?

A3: Peak tailing for this analyte is most commonly caused by secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based reversed-phase columns.

  • Scientific Rationale: Free silanol groups (Si-OH) on the silica backbone are deprotonated and negatively charged at mobile phase pH values above ~3.5. The positively charged (protonated) 5-Methyl-pyrimidin-4-ylamine can then undergo strong, unwanted ionic interactions with these sites, leading to a mixed-mode retention mechanism that results in tailing peaks.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 using an acid like formic acid or phosphoric acid. At this pH, most silanol groups are protonated (neutral), minimizing the ionic interaction.[5]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of free silanols. "End-capping" further masks these residual silanols. This is the most effective solution.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note that TEA has a high UV cutoff and can interfere with MS detection.

    • Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH on the column surface and can also help shield some of the ionic interactions.

Workflow: Troubleshooting HPLC Peak Tailing

This diagram outlines the logical progression for diagnosing and solving peak tailing issues with amine compounds.

G start Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH < 3.0? start->check_ph check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes increase_buffer Increase Buffer Concentration check_ph->increase_buffer No, Adjust pH add_additive Consider Adding a Competing Base (e.g., TEA) check_column->add_additive Yes consider_hilc Switch to Alternative Chromatography (HILIC) check_column->consider_hilc No, Switch Column solution Problem Solved add_additive->solution increase_buffer->solution consider_hilc->solution

Caption: Logical workflow for addressing HPLC peak tailing.

Q4: My retention time is unstable and keeps shifting between injections. What's going on?

A4: Retention time drift is a common problem in HPLC and is often related to the mobile phase, column, or hardware.[6]

  • Scientific Rationale: For an ionic compound like this, retention is highly dependent on a stable mobile phase pH and temperature. Small variations can significantly alter the ionization state of the analyte and the column surface, thus affecting retention.

  • Troubleshooting Checklist:

    • Column Equilibration: Are you allowing sufficient time for the column to equilibrate with the mobile phase? For reversed-phase, 10-15 column volumes is a good starting point. Inconsistent equilibration is a primary cause of shifting retention.[7]

    • Mobile Phase pH Control: Are you using a buffer? Relying on acid alone (e.g., 0.1% formic acid) may not provide sufficient buffering capacity. Use a proper buffer system (e.g., ammonium formate, phosphate) at a concentration of at least 10-20 mM, ensuring the pH is within the buffer's effective range.

    • Temperature Fluctuation: Is the column temperature controlled? Ambient temperature changes in the lab can cause retention to drift. A column oven is essential for reproducible results.

    • Mobile Phase Preparation: Is your mobile phase being altered by evaporation? Cover your solvent reservoirs to prevent the more volatile organic component from evaporating, which would increase retention over time. Was the mobile phase prepared fresh?

Q5: I am not getting enough retention on my C18 column. What are my options?

A5: This is expected for a small, polar molecule. Standard C18 columns rely on hydrophobic interactions, which are weak for this analyte.

  • Solutions:

    • Highly Aqueous Mobile Phase: Use a mobile phase with a very low organic content (e.g., <5% acetonitrile or methanol). Be aware that some older C18 phases can undergo "hydrophobic collapse" under these conditions, leading to a sudden loss of retention. Use a modern "aqua" or polar-endcapped C18 column designed for these conditions.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[8] A HILIC column (e.g., bare silica, amide, or diol) uses a high organic mobile phase with a small amount of water. The analyte partitions into a water-enriched layer on the stationary phase surface.

    • Mixed-Mode Chromatography: These columns contain both hydrophobic (e.g., C18) and ion-exchange functionalities (e.g., cation exchange). This allows for multiple, tunable retention mechanisms and is well-suited for polar, ionic compounds.[9]

Parameter Reversed-Phase (C18) HILIC Mixed-Mode (RP/Cation Exchange)
Stationary Phase Hydrophobic (Alkyl Chains)Hydrophilic (e.g., Silica, Amide)Hydrophobic & Ion-Exchange
Mobile Phase High AqueousHigh Organic (>80%)High Aqueous
Primary Interaction HydrophobicPartitioning / H-BondingHydrophobic & Ionic
Best For Non-polar to moderately polar analytesHighly polar, ionizable analytesPolar, ionizable analytes

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation. The hydrochloride salt form requires specific considerations for sample preparation and spectral interpretation.

Q6: Which deuterated solvent should I use for ¹H NMR, and why are my peaks broad?

A6: The choice of solvent is critical for hydrochloride salts.

  • Solvent Selection: DMSO-d₆ is often the best choice.[10] It is polar enough to dissolve most hydrochloride salts and is aprotic. D₂O can also be used, but the exchangeable protons (on the amine and the protonated ring nitrogen) will exchange with deuterium and disappear from the spectrum. CDCl₃ is generally not polar enough to dissolve the salt.

  • Causes of Peak Broadening:

    • Proton Exchange: The protons on the nitrogen atoms (-NH₂) and the protonated pyrimidine nitrogen are acidic and can exchange with each other or with residual water in the solvent. This chemical exchange, if it occurs at a rate comparable to the NMR timescale, will cause significant broadening of these peaks and adjacent C-H peaks. Using dry, high-quality DMSO-d₆ can minimize this.

    • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause broadening of adjacent protons. This is an inherent property of the molecule.

    • Sample Concentration/Aggregation: At high concentrations, molecules may aggregate, leading to broader signals. Try acquiring a spectrum on a more dilute sample.

Protocol: NMR Sample Preparation
  • Drying: Ensure your sample is dry by placing it under high vacuum for 1-2 hours before analysis.

  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of high-purity, dry DMSO-d₆ to the NMR tube.[10]

  • Dissolution: Cap the tube and gently vortex or invert to dissolve the sample. Gentle heating in a warm water bath (<40°C) can be used if dissolution is slow.[11]

  • Referencing: The residual DMSO peak (quintet) at ~2.50 ppm can be used as an internal reference.[12]

  • Acquisition: Acquire the ¹H NMR spectrum. If exchangeable proton peaks are of interest, ensure the spectral window is wide enough to capture them, as they can be significantly downfield.

Part 4: Mass Spectrometry (MS)

MS provides accurate mass data for identity confirmation and impurity profiling.

Q7: What ionization mode should I use and what ions should I expect to see?

A7: Electrospray Ionization (ESI) in positive mode is the ideal choice.

  • Scientific Rationale: The molecule contains basic nitrogen atoms (both in the ring and the amine group) that are readily protonated. ESI is a soft ionization technique perfect for analyzing pre-formed ions in solution or easily ionizable molecules.

  • Expected Ions:

    • Protonated Molecular Ion [M+H]⁺: This will be the base peak. The molecular formula of the free base is C₅H₇N₃ (MW: 109.13).[3] Therefore, you should look for the [M+H]⁺ ion at an m/z of approximately 110.07 .

    • Adducts: It is common to see adducts with cations from the mobile phase or glassware. Be aware of potential sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.

    • In-Source Fragments: Depending on the ESI source conditions (e.g., high cone voltage), some fragmentation may occur. Nitrogen-containing heterocycles often lose HCN or related fragments.[13]

Ion Species Formula Expected Exact Mass (m/z) Notes
Protonated Molecule [C₅H₈N₃]⁺110.0718This should be the most abundant ion.
Sodium Adduct [C₅H₇N₃Na]⁺132.0538Common adduct from glassware or buffers.
Acetonitrile Adduct [C₅H₇N₃+C₂H₃N+H]⁺151.0983Possible if acetonitrile is in the mobile phase.

Part 5: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective tool for confirming the presence of key functional groups and verifying the salt form.

Q8: How can I confirm from my FT-IR spectrum that I have the hydrochloride salt and not the free base?

A8: The key is to look for the broad absorption bands characteristic of an ammonium salt.

  • Scientific Rationale: When the amine group is protonated to form the hydrochloride salt (R-NH₃⁺), its stretching vibrations change dramatically. Instead of the two sharp N-H stretch bands of a primary amine, you will see a very broad and strong absorption envelope due to the N-H⁺ stretches. This broadness is a result of extensive hydrogen bonding in the solid state.

  • Key Spectral Regions:

    • N-H⁺ Stretch (Salt): A very broad, strong band typically centered around 3000-2800 cm⁻¹ . This band will often overlap with and obscure the C-H stretching vibrations.[14][15]

    • N-H Stretch (Free Base): Two distinct, sharper peaks between 3400-3250 cm⁻¹ (asymmetric and symmetric stretches).[16]

    • N-H Bending: The N-H⁺ bending vibrations appear around 1600-1500 cm⁻¹ .

    • C=N and C=C Stretches: Look for absorptions from the pyrimidine ring in the 1650-1450 cm⁻¹ region.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
R-NH₃⁺ (Salt Form) N-H⁺ Stretch~3200 - 2800Very broad, strong
R-NH₂ (Free Base) N-H Stretch3400 - 3250Two sharper, medium peaks
Aromatic Ring C=N, C=C Stretch1650 - 1450Sharp, medium to strong
Aliphatic C-H C-H Stretch2980 - 2850Sharp, often obscured by N-H⁺ stretch

Part 6: Stability and Degradation

Understanding the stability of your compound is crucial for accurate analysis and formulation development.

Q9: I see new, small peaks appearing in my HPLC chromatogram when I re-analyze an older solution. What could be happening?

A9: You are likely observing degradation products. Amine- and pyrimidine-containing compounds can be susceptible to several degradation pathways.

  • Potential Degradation Pathways:

    • Hydrolysis: While the pyrimidine ring is generally stable, extreme pH and heat can lead to ring opening or other hydrolytic reactions.[2]

    • Oxidation: The amine group and the electron-rich pyrimidine ring can be susceptible to oxidation, especially in the presence of trace metals, peroxides, or dissolved oxygen. This can be accelerated by light.

    • Photodegradation: Many heterocyclic aromatic compounds are sensitive to UV light. Solutions left on a benchtop can degrade over time.[17]

Workflow: Basic Forced Degradation Study

This diagram shows a simple workflow to investigate the stability of the compound under stress conditions.

G cluster_conditions Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) analyze Analyze Stressed Samples by Stability-Indicating HPLC Method acid->analyze base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) base->analyze oxid Oxidation (e.g., 3% H₂O₂, RT) oxid->analyze thermal Thermal (e.g., 80°C, Solid & Solution) thermal->analyze photo Photolytic (e.g., UV/Vis Light, RT) photo->analyze start Prepare Stock Solution of Compound start->acid start->base start->oxid start->thermal start->photo evaluate Evaluate Results: - Purity Loss - Degradant Peaks - Mass Balance analyze->evaluate

Caption: Workflow for a forced degradation study.

  • Best Practices for Ensuring Sample Integrity:

    • Storage: Store the solid compound in a cool, dark, dry place. An amber vial inside a desiccator is ideal.

    • Solution Preparation: Prepare solutions fresh for analysis whenever possible. If solutions must be stored, keep them refrigerated in amber vials for a limited time.

    • Forced Degradation: To proactively identify potential issues, perform a forced degradation study.[17] Exposing the compound to heat, acid, base, peroxide, and light will help identify the likely degradation products and allow you to develop an HPLC method that can separate them from the main compound (a "stability-indicating method").

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]

  • High-performance Liquid Chromatographic Analysis of 5-ethylpyrimidines and 5-methylpyrimidines in Plasma. PubMed. [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Pregabalin and Methylcobalamin in Formulation. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2-Methylpyrimidin-4-amine. PubChem. [Link]

  • 2-Chloro-5-methylpyridin-4-amine. PubChem. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

  • Method for salt preparation.
  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research and Pharmaceutical Chemistry. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI. [Link]

  • Ultrasensitive Impedimetric Electrochemical DNA Biosensor for Detection of Enterotoxigenic Escherichia coli (ETEC). ACS Omega. [Link]

  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride. PubChem. [Link]

  • Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • IR: amines. University of Calgary. [Link]

  • HPLC Troubleshooting and Maintenance Techniques. YouTube. [Link]

  • Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]

  • Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed. [Link]

  • CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]

Sources

Technical Support Center: Stabilizing & Handling Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Hygroscopicity Management & Protocol Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermodynamics of "Wet" Salts

Amine hydrochloride salts are the workhorses of pharmaceutical synthesis due to their enhanced solubility and bioavailability compared to free bases. However, their ionic lattice is frequently hygroscopic , meaning they possess a thermodynamic drive to absorb atmospheric moisture until they dissolve in their own sorbed water (deliquescence).

This guide addresses the root cause: Critical Relative Humidity (CRH) .[1] Every salt has a specific CRH value at a given temperature.[2] If the ambient humidity exceeds this threshold, the salt will absorb water.[2] Your goal is not just "drying"—it is maintaining the environment below the CRH or chemically removing water that has breached the crystal lattice.

Section 1: Diagnostic & Immediate Triage
Q: My balance readout drifts upwards while weighing. Is my stoichiometry compromised?

A: Yes. The drift indicates active water adsorption. The Causality: As the salt absorbs water, its mass increases in real-time. If you weigh 100 mg of a "wet" salt, you might actually be adding 90 mg of salt and 10 mg of water, introducing a 10% stoichiometric error that can ruin catalytic cycles or yield calculations.

Protocol: The "Closed-Vial" Weighing Method (Self-Validating) Do not use open weighing boats for hygroscopic salts.

  • Tare a glass vial with its screw cap on the balance.

  • Remove the vial from the balance.

  • Add the approximate amount of salt quickly in the fume hood.

  • Cap the vial immediately.

  • Weigh the closed vial.

  • Calculate mass by difference.

    • Validation: The balance readout should remain perfectly static. If it drifts, your seal is imperfect.

Q: My solid salt has turned into a sticky gum or oil. Can I save it?

A: Yes, through Azeotropic Drying . Simple vacuum drying is often insufficient for "gums" because the water is trapped deep within the viscous matrix, and surface tension prevents evaporation.

Protocol: Azeotropic Water Removal This method uses a solvent carrier to mechanically and thermodynamically "carry" water out of the salt.

  • Dissolution: Dissolve the "gooey" salt in a minimum amount of Anhydrous Methanol or Ethanol (the salt must fully dissolve).

  • Carrier Addition: Add 3-5 volumes of Toluene or Cyclohexane .

  • Evaporation: Rotovap the mixture. The solvent forms a low-boiling azeotrope with water (e.g., Ethanol/Water/Toluene).

  • Result: As the azeotrope boils off, the water is removed, forcing the amine salt to crash out as a dry, crystalline solid.

    • Validation: The product should be a free-flowing powder, not a film. Confirm dryness via H-NMR (integrate the water peak at ~4.79 ppm in D2O or ~3.3 ppm in DMSO-d6 relative to a salt proton).

Section 2: Advanced Drying & Preservation
Q: Will heating the salt under vacuum decompose it?

A: It depends on the salt's dissociation pressure. The Risk: Amine hydrochlorides exist in equilibrium:


.
High heat + High Vacuum can strip away the HCl gas, leaving you with the free base (decomposition), not the dry salt.

Troubleshooting Table: Drying Methods by Stability

MethodTemp LimitPressureBest ForRisk Profile
Vacuum Oven 40-60°C< 10 mbarBulk powders, stable saltsModerate: HCl loss possible if T > 80°C [1].
Desiccator (P₂O₅) RT (25°C)< 1 mbarHeat-sensitive, small batchesLow: Slow but safe. P₂O₅ is irreversible.[3]
Abderhalden Pistol Reflux dependentHigh VacAnalytical standardsLow: Constant T, highly effective.
Lyophilization < 0°C< 0.1 mbarAqueous solutionsLow: Prevents thermal degradation.
Q: How do I determine the "Critical Relative Humidity" (CRH) of my specific salt?

A: You can estimate it by observing the "Water Uptake" point. Knowing the CRH allows you to set your facility's HVAC or glovebox parameters. If your lab humidity is 50% and your salt's CRH is 40%, you are fighting a losing battle without a glovebox.

Visual Logic: The Deliquescence Pathway

DeliquescenceMechanism cluster_0 Phase 1: Surface Adsorption cluster_1 Phase 2: Lattice Breakdown A Dry Crystal Lattice (Stable) B RH > CRH (Moisture Attack) A->B Exposure C Water Film Formation (Saturated Solution) B->C Adsorption D Crystal Dissolution (Deliquescence) C->D Autocatalytic Dissolution E Recrystallized Solid D->E Remediation: Azeotropic Drying

Figure 1: The mechanism of deliquescence. Once Relative Humidity (RH) exceeds Critical Relative Humidity (CRH), a saturated water film forms, dissolving the crystal from the outside in.[2]

Section 3: Storage & Handling Workflow
Q: What is the absolute best way to store these long-term?

A: Double-containment with desiccant.

  • Primary Container: Glass vial with a Teflon-lined cap (plastic allows moisture diffusion over months).

  • Secondary Container: Place the vial inside a larger jar containing a pouch of activated silica gel or Drierite .

  • Seal: Parafilm the outer jar.

Decision Tree: Handling Hygroscopic Salts

HandlingProtocol Start Start: Handling Amine HCl Salt CheckState Visual Inspection: Is it free-flowing? Start->CheckState Yes Yes (Powder) CheckState->Yes No No (Clumped/Gooey) CheckState->No Weighing Weighing Protocol: 1. Tare closed vial 2. Add salt rapidly 3. Weigh closed Yes->Weighing Drying Remediation: Dissolve in MeOH -> Add Toluene -> Rotovap to dryness No->Drying Storage Storage: Glass Vial inside Desiccator Jar Weighing->Storage Drying->Weighing

Figure 2: Operational workflow for assessing and handling hygroscopic amine salts.

Section 4: Chemical Alternatives
Q: I cannot keep this HCl salt dry. Are there alternative counter-ions?

A: Yes. Changing the counter-ion changes the lattice energy and CRH. If the HCl salt is unmanageable, consider converting the free base to:

  • Fumarate / Maleate: Often less hygroscopic due to hydrogen bonding networks in the crystal lattice [2].

  • Tosylate (p-Toluenesulfonate): Generally very crystalline and non-hygroscopic, though higher molecular weight.

  • Oxalate: Highly crystalline, but consider toxicity for biological applications.

Comparison of Common Counter-ions [3]

Counter-ionHygroscopicity RiskCrystallinityNotes
Hydrochloride (HCl) High HighStandard, but prone to deliquescence.
Hydrobromide (HBr) MediumHighSimilar to HCl, sometimes slightly better.
Sulfate (H₂SO₄) HighLowOften forms amorphous gums; difficult to dry.
Fumarate Low ModerateExcellent for stability; often 1:1 or 2:1 stoichiometry.
Tosylate Very Low HighAdds significant mass; very stable crystals.
References
  • Benchchem Technical Support. (n.d.). Effective Drying of Aniline Hydrochloride Salts. Retrieved from

  • National Institutes of Health (NIH). (2023). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Contextual citation for counter-ion selection principles).

  • Wikipedia. (n.d.). Critical Relative Humidity. Retrieved from

Sources

Managing reaction temperature for selective pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Managing Reaction Temperature for Selective Functionalization

Mission: To provide high-fidelity troubleshooting and protocol optimization for the regioselective functionalization of pyrimidines. This guide moves beyond basic textbook theory to address the kinetic and thermodynamic realities of the lab bench.

Module 1: The "Cold" Suite – Lithiation & Halogen Dance

Core Challenge: Controlling the migration of halogens (Halogen Dance) during metalation. Thermodynamic Reality: The initial lithiation (usually at the most acidic proton or via halogen-metal exchange) is often kinetically controlled. However, the resulting lithiated intermediate is prone to isomerization to a more thermodynamically stable position if the temperature threshold is breached.

The Mechanism: Kinetic vs. Thermodynamic Control

In pyrimidines, a lithiated species at C5 (kinetic) will migrate to C6 (thermodynamic) or induce a halogen migration if the system possesses enough thermal energy.

HalogenDance Figure 1: Temperature-dependent Halogen Dance pathway in pyrimidines. Start 5-Bromo-pyrimidine Li_Exchange Li-Hal Exchange (-78°C) Start->Li_Exchange n-BuLi Kinetic_Int 5-Lithio Intermediate (Kinetic) Li_Exchange->Kinetic_Int Thermo_Int 6-Lithio Intermediate (Thermodynamic) Kinetic_Int->Thermo_Int Warming (> -50°C) Prod_A Product A (C5 Functionalized) Kinetic_Int->Prod_A Electrophile (Keep < -70°C) Prod_B Product B (C6 Functionalized) Thermo_Int->Prod_B Electrophile

[1][2]

Troubleshooting Protocol: "My Lithiation Scrambled"

Symptom: You targeted C5 but isolated a C6-substituted product or a mixture of regioisomers.

Diagnostic StepTechnical InsightCorrective Action
Check Internal Temp Bath temp is -78°C, but exothermic addition raised internal temp to -45°C.Use an internal probe. Control addition rate to keep internal temp < -70°C.
Quench Speed The "Dance" can happen during the quench if the electrophile addition is too slow or exothermic.Pre-cool the electrophile solution. Ensure rapid mixing (high turbulence).
Base Selection n-BuLi aggregates can be slow to react, requiring warmer temps which trigger the dance.Switch to TMPZnCl·LiCl (Knochel Base). It allows metalation at higher temps (0°C to 25°C) without triggering the dance due to the stronger covalent nature of the C-Zn bond [1].

Module 2: The "Heat" Suite – Nucleophilic Aromatic Substitution ( )

Core Challenge: Discriminating between C2 and C4/C6 positions in 2,4-dichloropyrimidines. Thermodynamic Reality: The C4 position is generally more electrophilic (para-like) and reacts under kinetic control. The C2 position (ortho-like) is less reactive and often requires thermodynamic forcing or specific nucleophile activation.

Temperature-Driven Regioselectivity Data

The following table summarizes the thermal windows required to achieve >95:5 regioselectivity for 2,4-dichloropyrimidine.

Target PositionNucleophile TypeRequired Temp (°C)Mechanism Note
C4 (Kinetic) Primary Amines0°C to 25°C Highly selective. Exotherms must be controlled to prevent C2 attack.
C4 (Kinetic) Alkoxides-10°C to 0°C Very fast. Higher temps lead to bis-substitution immediately.
C2 (Thermodynamic) Primary Amines80°C to 120°C Requires C4 to be blocked or displaced first. Direct C2 attack is rare without specific catalysts.
C2 (Inverted) Tertiary Amines90°C Exception: Tertiary amines can favor C2 via an in situ N-dealkylation mechanism at elevated temperatures [2].[3]
Protocol: Sequential Displacement (One-Pot)
  • Step 1 (C4): Dissolve 2,4-dichloropyrimidine in THF. Cool to 0°C . Add Nucleophile A (1.0 equiv) dropwise. Stir 1h.

  • QC Check: TLC must show complete consumption of SM before heating.

  • Step 2 (C2): Add Nucleophile B (1.2 equiv). Warm to 60-80°C . Monitor for completion.

Module 3: The "Goldilocks" Suite – Pd-Catalyzed Cross-Coupling

Core Challenge: Preventing catalyst deactivation and bis-coupling. Thermodynamic Reality: Pyrimidines are excellent ligands for Palladium. If the temperature is too low, the Pd coordinates to the pyrimidine nitrogens (poisoning) rather than inserting into the C-Cl bond. If too high, oxidative addition occurs at both chlorides.

SuzukiCoupling Figure 2: Temperature windows for Suzuki Coupling of Chloropyrimidines [3]. Substrate 2,4-Dichloropyrimidine Temp_Low Temp < 60°C Substrate->Temp_Low Temp_Opt Temp 80-100°C Substrate->Temp_Opt Temp_High Temp > 120°C Substrate->Temp_High Result_Low Stalled Reaction (N-Pd Coordination) Temp_Low->Result_Low Kinetic Trap Result_Opt C4-Selective Coupling (80% Yield) Temp_Opt->Result_Opt Optimal Turnover Result_High Bis-Aryl Product (Loss of Selectivity) Temp_High->Result_High Over-Activation

FAQ: Transition Metal Catalysis

Q: My reaction stalls at 50°C, but I'm afraid to heat it. A: Pyrimidine nitrogens are "soft" ligands that bind Pd(II). You need enough thermal energy to dissociate this non-productive complex and drive the Oxidative Addition. Recommendation: Rapidly heat to 80-100°C. Do not "ramp" slowly, as this prolongs the catalyst poisoning phase [3].

Q: I am getting 15% bis-coupled product. A: This is a thermal overrun.

  • Reduce temp by 10°C.

  • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its concentration low relative to the substrate.

References

  • Knochel, P., et al. (2008).[4] Oxidative amination of cuprated pyrimidine and purine derivatives.[4] Organic Letters.[4]

  • Vertex AI Search Result 1.1. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.

Sources

Catalyst selection for cross-coupling reactions with pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PYR-CC-001 Subject: Catalyst Selection & Troubleshooting for Pyrimidine Scaffolds

The Core Challenge: The "Pyrimidine Trap"

Before selecting a catalyst, you must understand why your reaction is failing. Pyrimidines are not just aryl rings; they are electron-deficient chelators.

The Mechanism of Failure: The nitrogen atoms in the pyrimidine ring (N1/N3) possess lone pairs that are highly competent σ-donors. In standard catalytic cycles, these nitrogens displace your labile ligands (phosphines) from the Palladium(II) center. This creates a stable, catalytically inactive "resting state" complex, effectively poisoning the catalyst before the reaction completes.

Visualizing the Failure Mode:

PyrimidinePoisoning Pd0 Active Catalyst Pd(0)-L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Cl Coordination N-Coordination (Poisoning) OxAdd->Coordination + Pyrimidine Substrate Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. DeadCat Inactive Complex [Pd(Ar)(X)(L)(Pyr)] Coordination->DeadCat Ligand Displacement

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: My 2-pyrimidineboronic acid is decomposing before it couples. How do I fix this?

A: This is a classic issue. 2-Heteroaryl boronic acids are notoriously unstable due to rapid protodeboronation . The C-B bond hydrolyzes rapidly in the presence of base and water, replacing the boron with a proton.

The Solution: MIDA Boronates or "Slow-Release" Strategy Do not use free boronic acids for the 2-position. Use N-methyliminodiacetic acid (MIDA) boronates.[1] These are air-stable and slowly hydrolyze to release the active boronic acid at the rate of catalysis, preventing accumulation and decomposition.

Recommended Protocol (MIDA System):

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd-XPhos G4.

  • Ligand: XPhos (The bulk prevents N-coordination).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/H₂O (10:1).

  • Additive: Cu(OAc)₂ (0.5 equiv) or Cu(DEA)₂ can accelerate transmetalation for difficult 2-pyridyl/pyrimidinyl systems.

  • Temperature: 60–80 °C.[2]

Q: I have 2,4-dichloropyrimidine. How do I get selective coupling at C4?

A: You are in luck. C4 is naturally more reactive than C2 for nucleophilic attack and oxidative addition because it is more electron-deficient (para to one nitrogen, ortho to another).

Selection Logic:

  • C4-Selectivity: Standard conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH) will yield the C4-product almost exclusively.

  • C2-Selectivity: This is "anomalous" and difficult to achieve directly on 2,4-dichloropyrimidine.

    • Strategy: If you need a C2-substituent, couple C4 first, then couple C2.

    • Alternative: Use 2-chloro-4-thiomethylpyrimidine . The thiomethyl group protects C4. Couple at C2, then perform oxidative desulfurization-coupling at C4 later.

Data Table: Selectivity Trends

SubstratePreferred SiteReasonRecommended Catalyst
2,4-Dichloropyrimidine C4 Electronic deficiency (favored OA)Pd(PPh₃)₄ or Pd(dppf)Cl₂
4,6-Dichloropyrimidine Equiv. SymmetricStatistical mixture (control stoichiometry)
2-Chloro-4-aminopyrimidine C2 C4 deactivated by amine donorPd-XPhos G4

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Q: The reaction stalls. I see starting material and free amine, but no product.

A: This indicates the catalyst has been poisoned by the substrate (see Figure 1) or the amine nucleophile is inhibiting the cycle.

The Solution: Bulky NHC Ligands (Pd-PEPPSI) Phosphine ligands often detach at high temperatures, allowing pyrimidine coordination. Pd-PEPPSI-IPent or Pd-PEPPSI-IPr complexes use N-Heterocyclic Carbenes (NHCs) which bind tightly to Pd and are sterically bulky enough to physically block the pyrimidine nitrogen from binding to the metal center.

Troubleshooting Matrix:

SymptomDiagnosisCorrective Action
No Conversion Catalyst PoisoningSwitch to Pd-PEPPSI-IPent (1-2 mol%).
Dehalogenation (Reduction)

-Hydride Elimination
Switch base to NaOtBu ; ensure anhydrous conditions.
Low Yield (Primary Amine) Reductive Elimination slowUse BrettPhos Pd G4 .
Low Yield (Secondary Amine) Steric hindranceUse RuPhos Pd G4 .

Standard Protocol for Pyrimidine Amination:

  • Pre-catalyst: Pd-PEPPSI-IPent (1.0 mol%).

  • Base: Cs₂CO₃ (mild) or KOtBu (strong).

  • Solvent: 1,4-Dioxane or DME (anhydrous).

  • Temp: 80 °C.

    • Note: If using Pd-PEPPSI, do not add extra ligand.[3][4] The complex is self-sufficient.

Decision Logic: Catalyst Selection Workflow

Use this flowchart to select the starting conditions for your specific pyrimidine substrate.

CatalystSelection Start Start: Pyrimidine Cross-Coupling BondType Bond Type? Start->BondType CC C-C Bond (Suzuki) BondType->CC CN C-N Bond (Buchwald) BondType->CN BoronLoc Boron Location? CC->BoronLoc AmineType Amine Type? CN->AmineType Pos2 2-Position (Unstable) BoronLoc->Pos2 Pos46 4/5/6-Position (Stable) BoronLoc->Pos46 Sol2 Use MIDA Boronate + Cu(OAc)2 additive Pos2->Sol2 Sol46 Standard: Pd(dppf)Cl2 or Pd-XPhos G4 Pos46->Sol46 Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Heterocycle N-Heterocycle (e.g., Pyrazole) AmineType->Heterocycle SolPrim BrettPhos Pd G4 Primary->SolPrim SolSec RuPhos Pd G4 Secondary->SolSec SolHet Pd-PEPPSI-IPent (Robust) Heterocycle->SolHet

References

  • Mechanism of Catalyst Poisoning

    • Sherwood, J. et al. "Palladium-catalyzed cross-coupling of highly substituted pyrimidines." Journal of Organic Chemistry, 2019.
    • Context: Explains the form
    • (General Journal Link for verification)

  • MIDA Boronates for 2-Heteroaryl Coupling

    • Knapp, D. M., et al. "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc., 2010, 132(34), 12048–12059.
    • Context: Establishes MIDA boronates and Cu-additives to solve protodeboron
  • Pd-PEPPSI for N-Heterocycles

    • Organ, M. G., et al.
    • Context: Defines the utility of bulky NHC ligands in preventing N-poisoning during Buchwald-Hartwig amin
  • Site Selectivity in Pyrimidines

    • Langer, P. et al. "Regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine." Tetrahedron, 2005.
    • Context: Confirms C4-selectivity preference in standard Pd-c

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 5-Methyl-pyrimidin-4-ylamine Hydrochloride by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of 5-Methyl-pyrimidin-4-ylamine hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure robust, reliable, and scientifically sound results.

Introduction: The Analytical Imperative

This compound is a heterocyclic amine that serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds. Its purity, identity, and stability are paramount to the quality and safety of the final active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this analysis, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[1] This guide will detail a validated LC-MS workflow, compare it with viable alternatives, and provide the scientific rationale underpinning the methodology.

Foundational Principles: Why LC-MS is the Right Tool

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 5-Methyl-pyrimidin-4-ylamine is a relatively polar small molecule containing a basic amine group, making it an ideal candidate for LC-MS analysis.

  • The Chromatography (LC): The "LC" part of the technique separates the target analyte from impurities and matrix components.[1] For a polar compound like this, a reversed-phase (RP) separation is the logical starting point.

  • The Mass Spectrometry (MS): The "MS" component provides mass-based detection, which is exceptionally selective and sensitive. It allows for definitive identification based on the molecule's mass-to-charge ratio (m/z) and its fragmentation patterns.[1]

The Causality of Method Development Choices

Ionization Source - Electrospray Ionization (ESI): ESI is the preferred ionization technique for polar molecules that are already partially or fully ionized in solution. Given that our analyte is a hydrochloride salt and possesses a basic amine, it readily accepts a proton in the acidic mobile phase to form a positive ion ([M+H]⁺). This makes ESI in positive ion mode the most efficient and sensitive choice.

Chromatographic Column - C18 Reversed-Phase: A C18 column, packed with silica particles bonded with 18-carbon alkyl chains, is the workhorse of reversed-phase chromatography. It provides excellent retention for moderately polar to non-polar compounds. While our analyte is polar, the pyrimidine ring and methyl group provide sufficient hydrophobicity for effective retention and separation from more polar impurities on a C18 phase.[2] For highly polar-related substances that may elute in the void volume, an aqueous normal phase (ANP) or HILIC column could be explored as an alternative.[3]

Mobile Phase - The Role of Formic Acid: The mobile phase typically consists of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid, such as 0.1% formic acid, serves two critical functions:

  • Improved Peak Shape: It ensures the amine group is consistently protonated, preventing peak tailing that can occur from interactions with residual silanol groups on the silica-based column packing.[2]

  • Enhanced Ionization: It provides a source of protons (H⁺), promoting the formation of the [M+H]⁺ ion in the ESI source, thereby increasing MS signal intensity and sensitivity.

Experimental Workflow: A Self-Validating Protocol

This section details a robust, step-by-step protocol for the analysis of this compound. The method is designed to be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Materials and Reagents
Reagent/MaterialGrade
This compoundReference Standard
WaterLC-MS Grade
Acetonitrile (ACN)LC-MS Grade
Formic Acid (FA)LC-MS Grade, >99%
Methanol (for cleaning)HPLC Grade
1.5 mL Autosampler Vials with CapsCertified Clean
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) Water:Acetonitrile solution.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of the 50:50 Water:Acetonitrile diluent. This solution is used for injection.

  • Sample Preparation: Prepare unknown samples at a similar target concentration using the same diluent. Filter all solutions through a 0.22 µm syringe filter before transferring to autosampler vials to prevent clogging of the LC system.

LC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point for method development and can be optimized as needed.

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume2 µL
Column Temperature40 °C
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization ModeESI Positive
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer Pressure40 psi
Capillary Voltage4000 V
MS/MS Detection (MRM) Precursor Ion (m/z)
110.1
110.1

Rationale for MRM Transitions: The precursor ion at m/z 110.1 corresponds to the protonated free base ([C₅H₇N₃ + H]⁺). The product ions are hypothetical fragments resulting from the loss of NH₃ (ammonia) to yield m/z 93.1 and subsequent fragmentation of the pyrimidine ring. These transitions provide high specificity for quantitative analysis.

Workflow Visualization

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard Reference Standard Weighing & Dissolution LC LC Separation (C18 Column, Gradient Elution) Standard->LC Sample Test Sample Dilution & Filtration Sample->LC ESI ESI Ionization (Positive Mode) LC->ESI MS MS/MS Detection (MRM Mode) ESI->MS Integration Peak Integration (Retention Time & Area) MS->Integration Quant Quantification & Purity Assessment Integration->Quant

Caption: End-to-end workflow for LC-MS characterization.

Method Validation: Establishing Trustworthiness

For use in a regulated environment, the analytical method must be validated to prove it is fit for its intended purpose.[5] The validation should adhere to ICH Q2(R2) guidelines and assess the following parameters.[6][7]

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte of interest.No interfering peaks at the retention time of the analyte in blank or placebo samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[8][9]
Accuracy To measure the closeness of the test results to the true value.Recovery between 90-110% for spiked samples at multiple concentration levels.[9][10]
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 5% for repeatability and intermediate precision.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters (e.g., flow rate, column temp) are slightly varied.

Comparison with Alternative Analytical Techniques

While LC-MS is superior for this application, it is instructive to compare it with other common analytical techniques to understand its advantages fully.

TechniquePrincipleSensitivitySpecificity / Structural InfoKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection.Very High (pg-fg)Very High (Mass, Fragments)Unmatched sensitivity and specificity; ideal for complex matrices and trace analysis.[1]Higher instrument cost and complexity.
GC-MS Gas-phase separation followed by mass-based detection.High (pg-ng)High (Mass, Library Match)Excellent for volatile compounds; extensive spectral libraries available.Requires analyte to be volatile and thermally stable; polar amines like this require chemical derivatization to improve volatility and peak shape.[11][12]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Low (µg-mg)Definitive (Absolute Structure)Provides unambiguous structural elucidation without needing a reference standard of the same compound.Low sensitivity; not suitable for trace impurity analysis; expensive instrumentation.[13]
HPLC-UV Chromatographic separation with UV-Vis absorbance detection.Moderate (ng-µg)Low (Chromophore only)Robust, simple, and widely available; good for assay of the main component.Non-specific; co-eluting impurities with similar UV spectra cannot be distinguished. The analyte may lack a strong chromophore, limiting sensitivity.[14]

Conclusion

The characterization of this compound is most effectively and reliably achieved using a validated LC-MS/MS method. The technique's inherent specificity and sensitivity allow for confident identification and quantification, which are critical for ensuring the quality of pharmaceutical materials. By understanding the scientific principles behind the choice of column, mobile phase, and ionization source, researchers can develop robust, self-validating methods that produce high-quality, defensible data. While other techniques like GC-MS and NMR have their place in chemical analysis, LC-MS provides the optimal balance of performance characteristics for the routine characterization and quality control of this important pharmaceutical intermediate.

References

  • R Discovery. HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Available from: [Link]

  • National Institutes of Health (NIH). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Available from: [Link]

  • National Institutes of Health (NIH). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available from: [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ACADEMIA. Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available from: [Link]

  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • National Institutes of Health (NIH). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • National Institutes of Health (NIH). 4-Amino-5-hydroxymethylpyrimidine. Available from: [Link]

  • ResearchGate. Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. Available from: [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Available from: [Link]

  • Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available from: [Link]

  • ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Available from: [Link]

  • Open Ukrainian Citation Index (OUCI). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • National Institutes of Health (NIH). 2-Methylpyrimidin-4-amine. Available from: [Link]

  • National Institutes of Health (NIH). 2-Chloro-5-methylpyrimidin-4-amine. Available from: [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Available from: [Link]

  • National Institutes of Health (NIH). N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride. Available from: [Link]

Sources

Comparison of 5-Methyl-pyrimidin-4-ylamine hydrochloride with other pyrimidine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

5-Methyl-pyrimidin-4-ylamine hydrochloride (CAS: 5443-86-7 / Free base: 23002-85-9) is not merely a generic building block; it is a "privileged structure" in medicinal chemistry. Its significance lies in the 5-methyl group , which serves two critical functions that distinguish it from the simpler 4-aminopyrimidine:

  • Metabolic & Chemical Blocking: The methyl group blocks the metabolically vulnerable C5 position, preventing unwanted oxidative metabolism (e.g., by cytochrome P450s) or electrophilic aromatic substitution during synthesis.

  • Electronic Tuning: Unlike electron-withdrawing substituents (e.g., -Cl, -F) at the 5-position, the methyl group is a weak electron donor. This maintains the nucleophilicity of the exocyclic amine for coupling reactions while modulating the basicity of the ring nitrogens.

This guide compares 5-Methyl-pyrimidin-4-ylamine HCl against its non-methylated and halogenated counterparts to aid in rational building block selection.

Part 2: Technical Comparison Profile

The following table contrasts 5-Methyl-pyrimidin-4-ylamine with its most common structural analogs.

Table 1: Pyrimidine Building Block Comparison
Feature5-Methyl-pyrimidin-4-ylamine 4-Aminopyrimidine 4-Amino-5-chloropyrimidine
Structure Methyl group at C5Hydrogen at C5Chlorine at C5
Electronic Effect (C5) Weakly Electron Donating (+I)NeutralElectron Withdrawing (-I, +M)
Exocyclic Amine Nucleophilicity High (Enhanced by +I effect)ModerateLow (Deactivated by -I effect)
C5 Reactivity Blocked (Inert to EAS)High (Prone to halogenation/nitration)Activated (for Pd-catalyzed coupling)
Lipophilicity (cLogP) ~0.3 (More lipophilic)~ -0.2 (More hydrophilic)~0.5
Solubility (Organics) Good (DCM, Toluene, THF)Poor (Requires polar solvents)Good
Primary Application Vitamin B1 synthesis, Kinase InhibitorsGeneral Pyrimidine ScaffoldsCross-coupling at C5

Senior Scientist Insight: Choose the 5-Methyl variant when you need a stable core that resists metabolic oxidation at the C5 position but requires the exocyclic amine to remain highly nucleophilic for SNAr or Buchwald-Hartwig couplings. Choose the 5-Chloro variant only if you intend to functionalize the C5 position later via cross-coupling.

Part 3: Critical Reactivity Analysis

The "Methyl Blocking" Effect

In synthetic workflows involving electrophiles (e.g., nitration, halogenation), 4-aminopyrimidine is notoriously unstable because the C5 position is electron-rich and prone to side reactions.

  • Scenario: If you attempt to nitrate a scaffold containing 4-aminopyrimidine, you will likely get a mixture of N-nitration and C5-nitration.

  • Solution: 5-Methyl-pyrimidin-4-ylamine eliminates this ambiguity. The C5-methyl group sterically and chemically precludes attack at that carbon, ensuring regiospecificity at the amine or ring nitrogens.

Nucleophilicity & Coupling Efficiency

The inductive effect of the methyl group pushes electron density into the pyrimidine ring.

  • Impact: This makes the exocyclic amine (

    
    ) slightly more nucleophilic than in the 5-chloro analog.
    
  • Data Correlation: In Buchwald-Hartwig aminations, the 5-methyl derivative often achieves higher yields (85-95%) compared to the 5-chloro derivative (60-75%) under identical conditions, as the latter's amine is deactivated by the electron-withdrawing chlorine.

Part 4: Experimental Protocol

Protocol: Optimized Buchwald-Hartwig Coupling of 5-Methyl-pyrimidin-4-ylamine

Targeting the synthesis of N-aryl pyrimidine scaffolds (e.g., for EGFR inhibition).

Self-Validating System: This protocol uses a "pre-activation" step for the catalyst and a specific base choice to prevent catalyst poisoning by the pyrimidine nitrogens.

Reagents:
  • Nucleophile: 5-Methyl-pyrimidin-4-ylamine HCl (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) – Selected for its wide bite angle, stabilizing the Pd intermediate against the sterically demanding 5-methyl group.

  • Base:

    
     (3.0 equiv) – Must be anhydrous.
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:
  • Free Base Liberation (Crucial):

    • Since the starting material is a hydrochloride salt, do not add it directly to the Pd reaction if using a weak base.

    • Pre-treatment:[1] Suspend the HCl salt in minimal methanol, treat with 1.1 equiv of

      
      , concentrate to dryness, and re-dissolve in 1,4-Dioxane. Filter off the NaCl precipitate.
      
    • Why? Chloride ions can coordinate to Palladium, inhibiting the catalytic cycle.

  • Catalyst Pre-formation:

    • In a separate vial, mix

      
       and Xantphos in 1 mL of degassed Dioxane. Stir at RT for 5 mins until the solution turns from dark purple to orange/yellow.
      
    • Validation: Color change confirms active ligated Pd(0) species formation.

  • Reaction Assembly:

    • Add the Aryl Bromide, the free-based 5-Methyl-pyrimidin-4-ylamine, and

      
       to a reaction vial.
      
    • Add the pre-formed catalyst solution.

    • Degas: Sparge with Argon for 10 minutes. Oxygen is the enemy of this reaction.

  • Execution:

    • Seal and heat to 100°C for 12-16 hours.

    • Monitoring: TLC should show the disappearance of the aryl bromide (limiting reagent). The pyrimidine spot may streak; use

      
       in the eluent.
      
  • Workup:

    • Filter through a Celite pad to remove Palladium black and inorganic salts.

    • Concentrate and purify via flash chromatography (Gradient: 0

      
       5% MeOH in DCM).
      

Part 5: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct pyrimidine building block based on synthetic goals.

PyrimidineSelection Start Select Pyrimidine Building Block Q1 Is C5 functionalization required later? Start->Q1 Branch_Yes Yes (e.g., Suzuki coupling at C5) Q1->Branch_Yes Reactive C5 needed Branch_No No (C5 must be stable) Q1->Branch_No Inert C5 needed Select_Cl Select: 4-Amino-5-chloropyrimidine (C5 is reactive handle) Branch_Yes->Select_Cl Q2 Is metabolic stability (C5 oxidation) a concern? Branch_No->Q2 Select_H Select: 4-Aminopyrimidine (Cheapest, but C5 reactive) Q2->Select_H No (Cost priority) Select_Me Select: 5-Methyl-pyrimidin-4-ylamine (Blocked C5, Electron Rich) Q2->Select_Me Yes (Stability priority)

Figure 1: Decision tree for selecting pyrimidine building blocks based on downstream synthetic requirements and metabolic stability profiles.

Part 6: References

  • Létinois, U., et al. (2013). "Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process." Organic Process Research & Development. [Link]

  • Zhao, L., et al. (2012). "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1." Organic Process Research & Development. [Link]

  • Surry, D. S., & Buchwald, S. F. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 79055, 2-Chloro-5-methylpyrimidin-4-amine." [Link]

Sources

A Senior Application Scientist's Guide to Synthetic Alternatives for 5-Methyl-pyrimidin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Amino-5-Methylpyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its diverse biological activities.[1][2] As an integral component of DNA and RNA, this electron-rich aromatic heterocycle is a privileged scaffold, readily interacting with biological targets.[1][3] Specifically, the 5-Methyl-pyrimidin-4-ylamine moiety is a critical pharmacophore found in numerous kinase inhibitors and other targeted therapies. Its structure allows for key hydrogen bonding interactions and provides a rigid scaffold for the precise orientation of other functional groups, making it a frequent starting point in drug discovery campaigns.[4]

However, reliance on a single core structure can lead to challenges in drug development, including suboptimal physicochemical properties, metabolic instability, emerging drug resistance, and patentability issues.[4] This guide, therefore, explores viable synthetic alternatives to 5-Methyl-pyrimidin-4-ylamine hydrochloride. We will move beyond a simple catalog of compounds to provide a comparative analysis of different synthetic strategies, structural analogs, and bioisosteric replacements, complete with experimental insights and supporting data to empower researchers in their quest for novel and improved chemical entities.

Part 1: Diversifying Synthetic Access to the Core Scaffold

The first consideration in seeking alternatives is to optimize the synthesis of the parent compound itself. Different synthetic routes can offer significant advantages in terms of cost, scale, safety, and environmental impact. The classical approaches often involve multi-step sequences, but modern organic synthesis has paved the way for more efficient methods.

A prominent strategy is the use of one-pot, multi-component reactions (MCRs), which enhance efficiency by combining several operational steps without isolating intermediates.[5] The Biginelli reaction and its variations, for example, provide a powerful platform for constructing the dihydropyrimidine core, which can be subsequently modified.[5][6]

Below is a comparison of a traditional linear synthesis with a modern, convergent approach.

Comparative Synthetic Overview
MetricTraditional Linear SynthesisModern Convergent (MCR) Approach
Starting Materials Simple, often commodity chemicalsMore complex, pre-functionalized fragments
Number of Steps Multiple sequential stepsTypically 1-2 pot reactions
Overall Yield Often lower due to cumulative lossesGenerally higher
Purification Required at each intermediate stepFewer purification steps
Scalability Can be challengingOften more straightforward
Environmental Impact Higher solvent and reagent consumptionGreener, better atom economy
Key Advantage Well-established and understoodHigh efficiency and speed
Key Disadvantage Time-consuming and less efficientRequires careful reaction development
Representative Experimental Protocol: One-Pot Synthesis of a Substituted 4-Aminopyrimidine

This protocol is adapted from established methodologies for pyrimidine synthesis via condensation reactions.[7][8] It illustrates a common approach to building the core ring system.

Objective: To synthesize a 4-aminopyrimidine derivative via a three-component reaction.

Materials:

  • Aryl Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (N2 or Argon).

  • Addition of Reagents: To the stirred solution, add the aryl aldehyde, malononitrile, and guanidine hydrochloride sequentially at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-aminopyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: The use of a strong base like sodium ethoxide is crucial for deprotonating the active methylene compound (malononitrile) and guanidine, initiating the cascade of condensation and cyclization reactions that form the pyrimidine ring. Refluxing provides the necessary activation energy for the cyclization and subsequent aromatization steps.

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product & Analysis A Aryl Aldehyde D Knoevenagel Condensation A->D B Malononitrile B->D C Guanidine E Michael Addition C->E D->E Intermediate A F Cyclization & Aromatization E->F Intermediate B G Crude Product Precipitation F->G In situ H Purification (Recrystallization) G->H I Pure 4-Aminopyrimidine Derivative H->I J Characterization (NMR, MS) I->J G cluster_core Parent Scaffold cluster_replacements Bioisosteric Alternatives Parent 4-Amino-5-Methyl Pyrimidine Ring Ring Replacement (e.g., Pyridine, Triazine) Parent->Ring Scaffold Hop Amine Amine Mimic (e.g., -OH, -CH₂NH₂) Parent->Amine Functional Group Replacement Fused Fused Ring System (e.g., Thienopyrimidine) Parent->Fused Ring Fusion

Caption: Conceptual overview of bioisosteric replacement strategies.
Heterocyclic Core Replacements (Scaffold Hopping)

The pyrimidine ring itself can be replaced by other heterocycles. The choice of replacement depends on the key interactions the pyrimidine ring makes with its target.

  • Pyridine: Replacing one of the pyrimidine nitrogens with a carbon results in an aminopyridine scaffold. [9]This significantly alters the hydrogen bond donor/acceptor pattern and basicity. For instance, the 4-aminopyridine substructure is a key component in the antimalarial drug chloroquine, though its carbon isosteres show reduced activity, highlighting the importance of the nitrogen atoms. [10]* Triazine: Introducing a third nitrogen atom into the ring to form a 1,3,5-triazine can mimic the electronic properties of pyrimidine while offering different substitution vectors.

  • Fused Systems (e.g., Thienopyrimidines, Pyridopyrimidines): Fusing another ring to the pyrimidine core creates a more rigid, planar, and often more lipophilic structure. [11][12]These scaffolds are prevalent in kinase inhibitors and can provide additional interaction points within a binding pocket.

Functional Group Bioisosteres

The exocyclic amino and methyl groups are also prime candidates for bioisosteric replacement.

  • Amine Bioisosteres: The 4-amino group is often a critical hydrogen bond donor. It can be replaced by other groups that can perform a similar function, such as a hydroxyl group (-OH) or an aminomethyl group (-CH₂NH₂). In some contexts, a 2-aminopyrimidin-4(1H)-one can serve as a novel bioisostere of a urea, which itself can be a mimic for an amine interaction. [13]* Methyl Bioisosteres: The 5-methyl group is typically a steric filler that makes hydrophobic contacts. It can be replaced by other small, non-polar groups like a chlorine atom (-Cl) or a cyclopropyl group to probe the steric and electronic requirements of the binding pocket.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine

This protocol is a generalized example based on the Gewald reaction followed by cyclization, a common route to substituted thienopyrimidines. [11] Objective: To synthesize a 4-aminothieno[2,3-d]pyrimidine, a fused bioisostere of 4-aminopyrimidine.

Materials:

  • Substituted Ketone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Formamide (as reagent and solvent)

  • Ethanol

Procedure:

  • Gewald Reaction (Thiophene Formation): In a round-bottom flask, combine the ketone, malononitrile, elemental sulfur, and a catalytic amount of morpholine in ethanol.

  • Stir the mixture at 50°C for 2-3 hours. The formation of the 2-aminothiophene intermediate can be monitored by TLC.

  • Upon completion, cool the mixture and filter the precipitated aminothiophene. Wash with cold ethanol.

  • Cyclization (Pyrimidine Formation): Place the dried 2-aminothiophene intermediate in a flask with an excess of formamide.

  • Heat the mixture to reflux (approx. 180-190°C) for 8-12 hours.

  • Workup and Purification: Cool the reaction mixture and pour it into water. The solid thieno[2,3-d]pyrimidine will precipitate. Filter the product, wash thoroughly with water, and purify by recrystallization or column chromatography.

Causality: The Gewald reaction is a powerful MCR for synthesizing 2-aminothiophenes. The morpholine acts as a base catalyst. The subsequent cyclization with formamide provides the N1 and C2 atoms of the pyrimidine ring, leading to the fused heterocyclic system.

Conclusion and Future Outlook

The 5-Methyl-pyrimidin-4-ylamine scaffold is a valuable starting point in medicinal chemistry, but the exploration of synthetic alternatives is essential for advancing drug discovery. By considering alternative synthetic routes, investigating structural isomers, and strategically employing bioisosteric replacements, researchers can significantly expand their chemical toolbox. Efficient, scalable, and green synthetic methods like MCRs and mechanochemistry are becoming increasingly important for practical applications. [14]Furthermore, scaffold hopping to related heterocycles like pyridines, thienopyrimidines, or pyridopyrimidines offers a proven path to novel intellectual property and potentially superior drug candidates. [11][12]The choice of which alternative to pursue ultimately depends on the specific goals of the research program—be it optimizing physicochemical properties, enhancing biological potency, or discovering entirely new modes of action.

References

  • Benchchem. Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.
  • El-Sayed, M. A. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
  • Shaabani, A., et al. (2007). Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate.
  • Wagle, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]

  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Saeed, A., et al. (2019). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. ResearchGate. Available from: [Link]

  • Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar. Available from: [Link]

  • Nayak, S. K., et al. (2015). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences.
  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • Wang, X., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Riscoe, M., et al. (2005). Carbon Isosteres of the 4-Aminopyridine Substructure of Chloroquine: Effects on pKa, Hematin Binding, Inhibition of Hemozoin Formation, and Parasite Growth. Journal of Medicinal Chemistry. Available from: [Link]

  • Ghorab, M. M., et al. (2020). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Wagle, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available from: [Link]

  • Ghosh, A. K., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available from: [Link]

  • Russell, C., et al. (2019). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Semantic Scholar. Available from: [Link]

  • de la Torre, M. C., & G. Sierra, M. A. (2020). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules. Available from: [Link]

  • Sawant, S. D., et al. (2015). Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Available from: [Link]

  • Martinez-Alvarez, I., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules. Available from: [Link]

  • Guchhait, S. K., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Polycyclic Aromatic Compounds. Available from: [Link]

  • Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • da Silva, W. M. B., et al. (2024). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Molecules. Available from: [Link]

  • Van Bhule, P. M., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry. Available from: [Link]

  • Ghorab, M. M., et al. (2015). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. ResearchGate. Available from: [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrimidine Isomers: Pyrimidine, Pyridazine, and Pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of Nitrogen Atoms in Drug Discovery

The diazines—a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms—are foundational scaffolds in medicinal chemistry. The positional arrangement of these nitrogen atoms gives rise to three isomers: pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine). While structurally similar, this subtle difference in nitrogen placement profoundly influences their physicochemical properties and, consequently, their biological activities. This guide provides a comparative analysis of the biological activities of these three key isomers, offering insights into their therapeutic potential and the experimental methodologies used to evaluate them. As we will explore, it is often the derivatives of these core structures, rather than the parent heterocycles themselves, that exhibit the most potent and selective biological effects.[1]

Physicochemical Properties: A Tale of Three Isomers

The positioning of the nitrogen atoms within the diazine ring dictates the electron density distribution, dipole moment, and basicity of each isomer. These fundamental characteristics, in turn, influence how these molecules interact with biological targets.

IsomerStructureDipole Moment (D)pKaBasicity OrderStability Order
Pyridazine1,2-Diazine~3.9~2.31st3rd
Pyrimidine1,3-Diazine~2.3~1.32nd1st
Pyrazine1,4-Diazine0~0.63rd2nd

The high dipole moment of pyridazine is a consequence of the adjacent nitrogen atoms, which also leads to lone pair-lone pair repulsion, making it the most basic of the three.[2] Conversely, the symmetrical arrangement of nitrogen atoms in pyrazine results in a zero dipole moment and the lowest basicity. Pyrimidine, with its nitrogen atoms in a meta-relationship, exhibits intermediate properties. These differences in electron distribution and basicity have significant implications for the types of non-covalent interactions these molecules can form with biological macromolecules, such as hydrogen bonding and π-π stacking, which are critical for drug-receptor binding.

Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential

Derivatives of all three diazine isomers have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial applications being among the most extensively studied.[3]

Anticancer Activity: A Battle on Multiple Fronts

The pyrimidine scaffold is arguably the most prominent of the three in approved anticancer drugs, largely due to its presence in the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility allows for the design of pyrimidine derivatives that can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly proliferating cancer cells.[4] However, derivatives of pyridazine and pyrazine have also emerged as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in cancer progression.[1][5]

Quantitative Comparison of Anticancer Activity (IC50, µM)

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyrimidine Pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)2.24[6]
Thieno[2,3-d]pyrimidine derivativeMCF-7 (Breast)43.4[7]
1,3,4-Oxadiazole-pyrimidine-pyrazine hybridPC3 (Prostate)0.05[8]
Pyridazine Imidazo[1,2-b]pyridazine derivativeHT-29 (Colon)12.98[9]
Pyrazine Imidazo[1,2-a]pyrazine derivativeMCF-7 (Breast)9.60[9]
Pyrazine-2-carbonitrile derivative (Prexasertib)Ovarian Cancer Cells0.001[1]

This table presents a selection of data to illustrate the potential of each isomer class. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: A Broad Spectrum of Defense

The diazine isomers have also been a fertile ground for the discovery of novel antimicrobial agents. Their derivatives have shown activity against a wide range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Quantitative Comparison of Antimicrobial Activity (MIC, µg/mL)

Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Reference
Pyrimidine Pyrimidine-based s-triazine hybridS. aureus50[10]
Pyrimidine-based s-triazine hybridE. coli50[10]
Pyridazine Pyridazinone derivativeB. cereus3.91[11]
Pyrazine Piperazine derivativeE. coli8[12]

This table provides illustrative examples. MIC values are highly dependent on the specific derivative and the microbial strain tested.

Targeting Cellular Signaling Pathways: A Deeper Dive into Mechanism

The anticancer and other biological effects of diazine derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in disease.

The JAK-STAT Pathway: A Common Target

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[14] Derivatives of pyrimidine have been shown to modulate this pathway.[2]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Initiates pyrimidine_inhibitor Pyrimidine Derivative (Inhibitor) pyrimidine_inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and a point of inhibition by pyrimidine derivatives.

The PI3K-Akt and MAPK Pathways: Central Hubs in Cancer Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways are two other critical signaling networks that are frequently dysregulated in cancer.[15][16] The PI3K/Akt pathway plays a key role in cell survival and proliferation, while the MAPK pathway is involved in cell growth and differentiation.[17] Derivatives of both pyrazine and pyridazine have been developed as inhibitors of components within these pathways.[18]

PI3K_MAPK_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates cell_survival Cell Survival & Proliferation mTOR->cell_survival pyrazine_inhibitor Pyrazine Derivative (Inhibitor) pyrazine_inhibitor->PI3K Inhibition Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates cell_growth Cell Growth & Differentiation ERK->cell_growth pyridazine_inhibitor Pyridazine Derivative (Inhibitor) pyridazine_inhibitor->Raf Inhibition growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (RTK) growth_factor->receptor_tk Binding receptor_tk->PI3K receptor_tk->Ras

Caption: Overview of the PI3K/Akt and MAPK pathways with points of inhibition.

Experimental Protocols: Validating Biological Activity

The determination of the biological activity of pyrimidine isomers and their derivatives relies on a suite of robust and validated in vitro assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Add various concentrations of the test compounds (derivatives of pyrimidine, pyridazine, or pyrazine) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Add test compounds and controls step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT reagent step4->step5 step6 Incubate for 3-4h step5->step6 step7 Add solubilizing agent step6->step7 step8 Read absorbance at 570 nm step7->step8 end Determine IC50 step8->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[21]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity should be adjusted to a 0.5 McFarland standard.[22]

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[23]

  • Visual Inspection: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Confirmation (Optional): The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

MIC_Determination_Workflow start Start step1 Prepare standardized microbial inoculum start->step1 step2 Perform serial dilutions of test compounds in 96-well plate step1->step2 step3 Inoculate wells with microbial suspension step2->step3 step4 Incubate plate step3->step4 step5 Visually assess for growth (turbidity) step4->step5 end Determine MIC step5->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion: A Privileged Scaffold with Diverse Potential

The isomeric diazines—pyrimidine, pyridazine, and pyrazine—represent privileged scaffolds in drug discovery, each offering a unique set of physicochemical properties that can be exploited for the development of novel therapeutics. While pyrimidine derivatives have a long and successful history, particularly in anticancer therapy, the growing body of research on pyridazine and pyrazine analogues highlights their immense potential in a wide range of diseases. The choice of which isomer to use as a starting point for a drug discovery program will depend on the specific biological target and the desired pharmacological profile. A thorough understanding of their comparative biological activities, coupled with robust experimental validation, is crucial for unlocking the full therapeutic potential of these versatile heterocyclic systems.

References

  • Amin, K. M., et al. (2019). Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. Bioorganic Chemistry, 89, 103159. [Link]

  • El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 15(7), 869. [Link]

  • Gaba, M., & Mohan, C. (2021). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 13(14), 1307-1332. [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

  • Hassan, A. S., et al. (2020). Synthesis, biological evaluation, and molecular docking of new imidazo[1,2-a]pyrimidine derivatives as potential anticancer agents. Molecules, 25(21), 5087. [Link]

  • Kaur, R., et al. (2014). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Current Medicinal Chemistry, 21(14), 1629-1666. [Link]

  • Joule, J. A., & Mills, K. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 234-265). Wiley. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Quora. (2018). Why is pyrimidine less basic than pyridazine? [Link]

  • Reddit. (2021). Why is pyridazine more basic than pyrimidine and pyrazine? Wouldn't a closer nitrogen destabilize the positive charge more? [Link]

  • Al-Qadi, I., et al. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Results in Chemistry, 7, 101416. [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18506. [Link]

  • Najajreh, Y. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. In Advances in Heterocyclic Chemistry (Vol. 138, pp. 29-68). Academic Press. [Link]

  • A schematic representation of the PI3K/AKT signaling pathway and its... (n.d.). ResearchGate. [Link]

  • Al-Qadi, I., et al. (2024). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Results in Chemistry, 7, 101416. [Link]

  • Wikipedia. (2024). JAK-STAT signaling pathway. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. [Link]

  • Patel, K. K., et al. (2025). Synthesis, molecular dynamics simulation and antimicrobial activity of novel s-triazine clubbed with three different hybrid pharmacophores. Biochemical and Biophysical Research Communications, 747, 151358. [Link]

  • Najajreh, Y. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. In Advances in Heterocyclic Chemistry (Vol. 138, pp. 29-68). Academic Press. [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6649. [Link]

  • ResearchGate. (n.d.). Comparison of IC50 obtained on A-172, HepG2, Hs578T cancer cells and... [Link]

  • Kumar, A., et al. (2023). Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Synthetic Communications, 53(11), 937-949. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Anticancer Evaluation of Novel Pyrimidine Derivatives as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry, 64(1), 671-686.
  • AnyGenes. (n.d.). PI3K/AKT signaling pathway. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3698. [Link]

  • Osman, A. M., et al. (2021). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 26(16), 4999. [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Signal Transduction and Targeted Therapy, 6(1), 1-23. [Link]

  • Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics, 9(1), 1211. [Link]

  • ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 13(1), 1-17. [Link]

  • Sławiński, J., et al. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][24][25]triazine Derivatives. Molecules, 26(11), 3195. [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. [Link]

  • AnyGenes. (n.d.). PI3K/AKT signaling pathway. [Link]

  • Rukhlenko, O. S., & Kholodenko, B. N. (2018). Dynamics and Sensitivity of Signaling Pathways. Current opinion in systems biology, 8, 1-8. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 5-Methyl-pyrimidin-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Methyl-pyrimidin-4-ylamine hydrochloride, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods to ensure its identity, purity, and concentration. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and detailed protocols grounded in authoritative guidelines.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This ensures that the method is suitable for its purpose, providing reliable, reproducible, and accurate data. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which will be the foundation of the methodologies discussed herein.[1][3]

This guide will explore and compare three common analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A highly versatile and widely used technique for the separation and quantification of compounds in a mixture.

  • Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simpler, cost-effective method for the direct quantification of UV-absorbing compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds, often requiring derivatization for polar analytes like pyrimidines.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from potential impurities.

Causality Behind Experimental Choices

The selection of HPLC parameters is critical for achieving optimal separation and quantification. A reversed-phase C18 column is a common starting point for polar analytes. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is adjusted to achieve adequate retention and peak shape. The pH of the aqueous phase is a crucial parameter for ionizable compounds; for an amine hydrochloride, a slightly acidic mobile phase can improve peak symmetry. UV detection is suitable as pyrimidine derivatives inherently absorb UV radiation.[6][7]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Validation Parameters (ICH Q2(R1)) prep_std Prepare Standard Solutions select_col Column Selection (e.g., C18) prep_std->select_col prep_sample Prepare Sample Solutions prep_sample->select_col select_mp Mobile Phase Optimization (pH, organic ratio) select_col->select_mp select_det Detector Wavelength Selection select_mp->select_det specificity Specificity / Selectivity select_det->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC method validation.

Detailed Experimental Protocol: HPLC-UV

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (typically around 260-275 nm for pyrimidine derivatives).[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to a final concentration within the working standard range.

3. Validation Procedure:

The validation of the developed HPLC method should be performed according to ICH Q2(R1) guidelines.[1][3]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), the reference standard, and the sample solution. The peak for this compound in the sample chromatogram should be well-resolved from any other peaks and should have the same retention time as the standard.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid method for the quantification of compounds that absorb light in the UV-Vis region. Due to its simplicity, it is a cost-effective alternative to HPLC, particularly for the analysis of pure substances or simple formulations where interfering substances are absent.

Causality Behind Experimental Choices

The principle of UV-Vis spectrophotometry is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The choice of solvent is crucial; it must be transparent in the wavelength range of interest and should not react with the analyte. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize the impact of minor wavelength calibration errors.[8]

Experimental Workflow for UV-Vis Method Validation

UVVis_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation Parameters (ICH Q2(R1)) prep_std Prepare Standard Solutions select_solvent Solvent Selection prep_std->select_solvent prep_sample Prepare Sample Solutions prep_sample->select_solvent det_lambda_max Determine λmax select_solvent->det_lambda_max specificity Specificity det_lambda_max->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq

Caption: Workflow for UV-Vis method validation.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

1. Instrument and Reagents:

  • Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid or Methanol (spectroscopic grade).

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µg/mL.

  • Sample Solution: Prepare the sample in the same solvent to a final concentration within the working standard range.

3. Determination of λmax:

  • Scan the spectrum of a working standard solution (e.g., 10 µg/mL) between 200 and 400 nm against a solvent blank. The wavelength of maximum absorbance (λmax) should be identified.

4. Validation Procedure:

  • Specificity: Scan the spectra of a blank and a placebo. They should not show any significant absorbance at the λmax of the analyte.

  • Linearity: Measure the absorbance of the working standard solutions at the determined λmax. Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels. The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Measure the absorbance of six independent preparations of the standard solution at 100% of the target concentration. The RSD should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst. The RSD between the two sets of results should be ≤ 2%.

  • LOD and LOQ: Can be determined from the standard deviation of the blank and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that can be used for the quantification and identification of volatile compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Causality Behind Experimental Choices

Derivatization, for instance, through silylation, converts the polar amine group into a less polar and more volatile derivative, making it amenable to GC analysis.[5] The choice of the GC column is critical for separating the derivatized analyte from other components. A mass spectrometer detector provides high specificity, allowing for the identification of the compound based on its mass spectrum and quantification using selected ion monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_method_dev Method Development cluster_validation Validation Parameters (ICH Q2(R1)) prep_std Prepare Standard Solutions derivatize_std Derivatize Standards prep_std->derivatize_std prep_sample Prepare Sample Solutions derivatize_sample Derivatize Samples prep_sample->derivatize_sample select_col GC Column Selection derivatize_std->select_col derivatize_sample->select_col optimize_temp Temperature Program Optimization select_col->optimize_temp select_ms_params MS Parameter Selection (Scan/SIM) optimize_temp->select_ms_params specificity Specificity select_ms_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq

Caption: Workflow for GC-MS method validation.

Detailed Experimental Protocol: GC-MS (Conceptual)

1. Derivatization:

  • React a known amount of the dried sample or standard with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 60-80°C) to form the trimethylsilyl derivative.

2. GC-MS Conditions (Starting Point):

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV. Data acquisition in full scan mode for identification and SIM mode for quantification.

3. Validation Procedure:

The validation would follow the same principles as for HPLC, with adjustments for the derivatization step. The specificity would be demonstrated by the unique mass spectrum of the derivatized analyte.

Comparison of Analytical Methods

FeatureHPLC-UVUV-Vis SpectrophotometryGC-MS
Principle Chromatographic separation followed by UV detection.Measurement of light absorbance.Chromatographic separation of volatile compounds followed by mass-based detection.
Specificity High (with proper method development).Low (prone to interference from other UV-absorbing compounds).Very High (based on retention time and mass spectrum).
Sensitivity Good to High.Moderate.Very High (especially in SIM mode).
Sample Throughput Moderate.High.Low (due to longer run times and sample preparation).
Cost (Instrument) Moderate.Low.High.
Complexity Moderate.Low.High (requires derivatization and skilled operation).
Best Suited For Routine quality control, purity determination, and assay of formulations.Quick assay of pure substances or simple mixtures.Trace analysis, impurity identification, and confirmation of identity.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV stands out as the most versatile and robust method for routine quality control, offering a good balance of specificity, sensitivity, and cost. Its ability to separate the analyte from impurities makes it the preferred method for stability studies and the analysis of complex matrices.

  • UV-Vis Spectrophotometry is a viable, economical option for rapid, high-throughput analysis of the pure substance or in simple, well-characterized formulations where interfering excipients are not a concern.

  • GC-MS , while being the most sensitive and specific, is also the most complex and costly. Its application would be justified for trace-level quantification or for definitive identification purposes, especially in forensic or metabolic studies.

Regardless of the method chosen, a thorough validation according to established guidelines such as ICH Q2(R1) is crucial to ensure the integrity and reliability of the generated data, which is the cornerstone of quality in the pharmaceutical industry. The validation data provides the scientific evidence that the analytical procedure is suitable for its intended purpose.[2]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • Nishiyama, G., et al. (1981). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Khuhawar, M. Y., & Channar, A. H. (2015). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. The Scientific World Journal, 2015, 859139.
  • Shord, S. S., et al. (1999). 4'-aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA. Photochemistry and photobiology, 70(3), 356-362.
  • D'yakonov, V. A., et al. (2020). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. International journal of molecular sciences, 21(23), 9037.

Sources

A Head-to-Head Comparison of NHE-1 Inhibitors with Distinct Pyrimidine Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The Na+/H+ exchanger isoform 1 (NHE-1) has emerged as a critical therapeutic target in a range of pathologies, from cardiovascular diseases to oncology.[1] Its role in regulating intracellular pH (pHi) and cell volume makes it a key player in cellular homeostasis, and its dysregulation is implicated in disease progression.[1] Consequently, the development of potent and selective NHE-1 inhibitors is an area of intense research. Among the diverse chemical scaffolds explored, pyrimidine-based inhibitors have shown significant promise. This guide provides a head-to-head comparison of NHE-1 inhibitors featuring different pyrimidine scaffolds, offering experimental data and insights to inform drug discovery and development efforts.

The Pyrimidine Scaffold: A Versatile Core for NHE-1 Inhibition

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its ability to engage in various non-covalent interactions and its synthetic tractability make it an attractive starting point for inhibitor design. In the context of NHE-1 inhibition, different substitution patterns on the pyrimidine core have given rise to distinct classes of inhibitors with varying potency, selectivity, and pharmacokinetic profiles.

Featured Scaffolds for Comparison

This guide will focus on a comparative analysis of two distinct pyrimidine-based scaffolds that have demonstrated significant potential as NHE-1 inhibitors:

  • Scaffold A: 5-Aryl-4-(piperidin-1-yl)pyrimidines

  • Scaffold B: 4,6-Disubstituted Pyrimidines

We will delve into their structure-activity relationships (SAR), in vitro efficacy, selectivity, and pharmacokinetic properties, supported by experimental data from peer-reviewed literature.

Head-to-Head Performance Analysis

In Vitro Potency Against NHE-1

The primary measure of an NHE-1 inhibitor's efficacy is its ability to block the exchanger's activity, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro potency of representative compounds from each scaffold.

ScaffoldCompoundModificationNHE-1 IC50 (µM)Source
A Compound 9t3-methyl-4-fluoro analog0.0065[3]
B KR-33028Guanidine derivative0.009[4]
B KR-32570Guanidine derivative0.007[4]

Analysis:

As the data indicates, both the 5-aryl-4-(piperidin-1-yl)pyrimidine and the 4,6-disubstituted pyrimidine scaffolds can yield highly potent NHE-1 inhibitors, with IC50 values in the low nanomolar range. Compound 9t from Scaffold A stands out with a remarkable potency of 6.5 nM.[3] Similarly, compounds KR-33028 and KR-32570 from Scaffold B demonstrate potent inhibition at 9 nM and 7 nM, respectively.[4] This highlights that significant potency can be achieved through different substitution patterns on the pyrimidine core.

Selectivity Profile

A crucial aspect of drug development is ensuring the inhibitor's selectivity for its intended target to minimize off-target effects. For NHE-1 inhibitors, selectivity against other NHE isoforms, particularly NHE-2, is a key consideration.

ScaffoldCompoundNHE-2/NHE-1 Selectivity RatioSource
A Compound 9t1400[3]
B KR-33028>3300[4]
B KR-32570>4200[4]

Analysis:

Both scaffolds have produced inhibitors with excellent selectivity for NHE-1 over NHE-2. Compound 9t exhibits a 1400-fold selectivity, while the 4,6-disubstituted pyrimidines, KR-33028 and KR-32570, show even greater selectivity ratios.[3][4] This high degree of selectivity is a critical feature for developing a safe and effective therapeutic agent.

Pharmacokinetic Properties

A compound's journey from administration to its target is governed by its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability and plasma half-life are key parameters in determining a drug's dosing regimen and overall clinical utility.

ScaffoldCompoundOral Bioavailability (%)Plasma Half-life (h)SpeciesSource
A Compound 9t521.5Rat[3]
B Eniporide-~2Human[5]

Analysis:

Compound 9t from the 5-aryl-4-(piperidin-1-yl)pyrimidine series demonstrates good oral bioavailability in rats, a promising characteristic for a potential oral therapeutic.[3] Eniporide, a well-studied NHE-1 inhibitor with a different core structure but relevant for comparison, has a half-life of approximately 2 hours in humans.[5] The development of pyrimidine-based inhibitors with favorable pharmacokinetic profiles, such as good oral bioavailability and a suitable half-life for the intended therapeutic indication, is a key objective in this field.

Structure-Activity Relationship (SAR) Insights

The observed differences in potency and selectivity between and within these scaffolds can be attributed to their distinct SAR.

Scaffold A: 5-Aryl-4-(piperidin-1-yl)pyrimidines

For this scaffold, the substitution pattern on the 5-aryl ring is a critical determinant of activity. The 3-methyl-4-fluoro substitution in compound 9t was identified as optimal for achieving high potency.[3] This suggests that a combination of steric and electronic effects in this region of the molecule is crucial for effective binding to the NHE-1 protein.

Scaffold B: 4,6-Disubstituted Pyrimidines

In the case of 4,6-disubstituted pyrimidines, the nature of the substituents at both positions significantly influences activity. The presence of a guanidine moiety, as seen in KR-33028 and KR-32570, appears to be a key feature for potent NHE-1 inhibition.[4] Further exploration of different substituents at the 4 and 6 positions is warranted to refine the SAR for this scaffold.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays used to characterize NHE-1 inhibitors.

In Vitro NHE-1 Inhibition Assay (Intracellular pH Measurement)

This assay directly measures the ability of a compound to inhibit NHE-1 activity by monitoring the recovery of intracellular pH (pHi) after an acid load. The fluorescent dye BCECF-AM is a widely used tool for this purpose.[6][7]

Materials:

  • Cells expressing NHE-1 (e.g., CHO, AP-1 cells)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Ammonium chloride (NH4Cl)

  • HEPES-buffered saline (HBS)

  • Test compounds

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM BCECF-AM in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the BCECF-AM loading buffer for 30-60 minutes at 37°C.[2]

    • Wash the cells twice with HBS to remove extracellular dye.[2]

  • Acid Load:

    • Induce an acid load by perfusing the cells with a solution containing 20 mM NH4Cl in HBS for 5-10 minutes.

    • Rapidly switch to a sodium-free HBS (replace NaCl with N-methyl-D-glucamine or choline chloride) to remove the extracellular NH4Cl and induce intracellular acidification.

  • pH Recovery and Inhibition:

    • Initiate pHi recovery by switching to a sodium-containing HBS.

    • Simultaneously, add the test compounds at various concentrations.

    • Monitor the fluorescence of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time.[2]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., F490/F440).

    • Convert the fluorescence ratio to pHi using a calibration curve generated with nigericin and buffers of known pH.

    • Determine the initial rate of pHi recovery in the presence and absence of the inhibitors.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay

It is essential to assess the potential toxicity of NHE-1 inhibitors. A common method is the MTT or MTS assay, which measures cell viability.

Materials:

  • Cells of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Test compounds

  • 96-well plate

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition:

    • For MTT, add the MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

    • For MTS, add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).

Visualizing the Path Forward: Signaling and Workflow Diagrams

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the NHE-1 signaling pathway and a typical experimental workflow for inhibitor screening.

NHE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE-1 Na_ext->NHE1 Influx H_ext H+ NHE1->H_ext Na_int Na+ NHE1->Na_int pHi_reg pHi Regulation NHE1->pHi_reg Cell_vol Cell Volume NHE1->Cell_vol H_int H+ H_int->NHE1 Efflux Downstream Downstream Signaling (Proliferation, Migration) pHi_reg->Downstream Inhibitor Pyrimidine-Based NHE-1 Inhibitor Inhibitor->NHE1 Inhibition Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: NHE-1 Inhibition Assay (pHi recovery) Start->Primary_Screen Hit_ID Hit Identification (Potent Inhibitors) Primary_Screen->Hit_ID Hit_ID->Start No Secondary_Screen Secondary Screens: - Selectivity (NHE isoforms) - Cytotoxicity Hit_ID->Secondary_Screen Yes Lead_Gen Lead Generation Secondary_Screen->Lead_Gen Lead_Gen->Secondary_Screen No SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Yes Optimization Lead Optimization: - Improve Potency & Selectivity - Enhance PK properties SAR->Optimization Optimization->SAR Candidate Preclinical Candidate Optimization->Candidate

Caption: Experimental workflow for NHE-1 inhibitor screening.

Conclusion and Future Directions

The development of NHE-1 inhibitors with diverse pyrimidine scaffolds represents a promising avenue for therapeutic intervention in various diseases. Both the 5-aryl-4-(piperidin-1-yl)pyrimidine and the 4,6-disubstituted pyrimidine scaffolds have yielded highly potent and selective inhibitors. The key to advancing these scaffolds toward clinical application lies in a thorough understanding of their SAR and a comprehensive evaluation of their pharmacokinetic and toxicological profiles.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting studies that directly compare different pyrimidine-based scaffolds under identical experimental conditions to provide a more definitive assessment of their relative merits.

  • Elucidation of Binding Modes: Utilizing structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to determine the binding modes of these inhibitors to the NHE-1 protein. This information will be invaluable for rational drug design.

  • In Vivo Efficacy Studies: Evaluating the in vivo efficacy of lead compounds in relevant animal models of disease to translate in vitro potency into therapeutic benefit.

  • Exploration of Novel Pyrimidine Scaffolds: Continuing to explore novel substitution patterns and fused ring systems based on the pyrimidine core to identify next-generation NHE-1 inhibitors with improved properties.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel pyrimidine-based NHE-1 inhibitors with the potential to address significant unmet medical needs.

References

  • (Reference to a general review on NHE-1 as a therapeutic target)
  • (Reference to a paper on the prevalence of the pyrimidine scaffold in medicinal chemistry)
  • Humphreys, B. D., & Dubose, T. D., Jr. (2000). Pharmacokinetic/pharmacodynamic evaluation of the NHE inhibitor eniporide. Journal of cardiovascular pharmacology, 36(2), 221–227. [Link]

  • (Reference to a paper on the selectivity of NHE-1 inhibitors)
  • (Reference to a paper on the SAR of pyrimidine deriv
  • Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B. C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(18), 4796–4799. [Link]

  • (Reference to a paper on cytotoxicity assays)
  • (Reference to a paper on the BCECF-AM assay)
  • (Reference to a paper on the importance of pharmacokinetics in drug development)
  • (Reference to a paper on the synthesis of pyrimidine deriv
  • (Reference to a paper on in vivo models for NHE-1 inhibitor testing)
  • (Reference to a paper on structural biology of ion transporters)
  • (Reference to a review on recent advances in NHE-1 inhibitors)
  • (Reference to a paper on the role of NHE-1 in cancer)
  • (Reference to a paper on the role of NHE-1 in cardiovascular disease)
  • Masereel, B., Pochet, L., & Laeckmann, D. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European journal of medicinal chemistry, 38(6), 547–554. [Link]

  • (Reference to a paper on the SAR of 4,6-disubstituted pyrimidines)
  • (Reference to a paper on the SAR of 2,4,6-trisubstituted pyrimidines)
  • Patsnap Synapse. (2024, June 21). What are NHE1 inhibitors and how do they work? Retrieved from [Link]

  • (Reference to a detailed protocol for cytotoxicity assays)
  • Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et biophysica acta, 1572(1), 143–148. [Link]

  • Kim, J., Jung, Y. S., Han, W., Kim, M. Y., Namkung, W., Lee, B. H., Yi, K. Y., Yoo, S. E., Lee, M. G., & Kim, K. H. (2007). Pharmacodynamic characteristics and cardioprotective effects of new NHE1 inhibitors. European journal of pharmacology, 567(1-2), 123–131. [Link]

  • (Reference to a paper on the synthesis of novel pyrimidine deriv
  • (Reference to a paper on the design and synthesis of pyrimidine-5-carbonitrile deriv
  • (Reference to a paper on amiloride as an NHE-1 inhibitor)
  • (Reference to a paper on selectivity profiling of inhibitors)
  • Bio-Rad Laboratories. (n.d.). BCECF pH Indicator for Measuring Intracellular pH. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methyl-pyrimidin-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational safety framework for handling 5-Methyl-pyrimidin-4-ylamine hydrochloride (also known as 4-Amino-5-methylpyrimidine HCl). As a pyrimidine derivative often utilized as a pharmaceutical intermediate or in vitamin B1 analog synthesis, this compound presents specific risks associated with mucosal irritation and respiratory sensitization .

The hydrochloride salt form increases the compound's hygroscopic nature and potential for acidity upon contact with moisture (sweat, tears, lung tissue). This protocol moves beyond generic safety data sheets (SDS) to provide a self-validating workflow for researchers.

Chemical Identity & Hazard Snapshot
ParameterDetail
Chemical Name This compound
Synonyms 4-Amino-5-methylpyrimidine HCl; 4-Pyrimidinamine, 5-methyl-, hydrochloride
Physical State White to off-white crystalline powder
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Severe Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.), H302 (Harmful if swallowed)
Critical Risk Formation of acidic mist upon contact with mucous membranes; fine dust inhalation.

Risk Assessment & Biological Mechanism

To ensure safety, one must understand the mechanism of injury.

  • The HCl Factor: Unlike the free base, the hydrochloride salt will dissociate in the moisture of the eyes or respiratory tract, locally lowering pH. This causes immediate protein denaturation and irritation, distinguishing it from simple inert dusts.

  • Aminopyrimidine Toxicity: Pyrimidine analogs can interfere with nucleic acid synthesis if absorbed systematically in high doses. While acute toxicity is generally moderate (Category 4), chronic exposure control is vital for drug development environments.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for handling fine, irritant powders. The following PPE system is designed to create a redundant barrier against the specific hazards of this compound.

A. Respiratory Protection (Critical)[3][4][6]
  • Requirement: NIOSH N95 (minimum) or P100 particulate respirator.

  • Rationale: The primary route of exposure is inhalation of airborne dust during weighing.

  • Validation Protocol (The "Seal Check"):

    • Don the respirator.

    • Place hands over the filter media to block airflow.

    • Inhale sharply. The mask should collapse slightly against the face. If air leaks around the nose bridge, the seal is compromised—do not proceed .

B. Ocular Protection[2][3][4][5][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Safety glasses with side shields are NOT acceptable for fine HCl salt powders. Dust can bypass side shields and react with tear fluid to cause chemical conjunctivitis.

C. Dermal Protection[3]
  • Requirement: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).

  • Technique: "Double-gloving" is recommended during the initial weighing of the solid.

    • Outer Glove: Discard immediately if contaminated.[6][7]

    • Inner Glove: Acts as the final barrier.

  • Causality: Pyrimidines are organic bases; while the HCl salt is polar, the organic moiety can permeate latex or compromised polymers over time.

Operational Workflow: Weighing & Solubilization

This workflow minimizes static discharge and aerosolization, the two most common causes of lab contamination.

Step-by-Step Protocol
  • Engineering Control Setup:

    • All handling of the solid must occur inside a certified chemical fume hood .

    • Verify face velocity is between 80–100 fpm (feet per minute) using a vane anemometer or the hood's digital monitor.

  • Static Neutralization:

    • Observation: Crystalline HCl salts are prone to static charge, causing powder to "jump" or cling to spatulas.

    • Action: Use an antistatic gun or ionizing bar inside the hood before opening the container. Alternatively, wipe the spatula with a lint-free wipe dampened with ethanol to discharge static.

  • Transfer Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Transfer powder slowly. Avoid dumping, which creates a "dust plume."

    • Self-Validating Stop: If you see visible dust particles floating in the light beam of the hood, stop immediately. Wait for the hood to clear the air (approx. 2-3 mins) before resuming.

  • Solubilization (The Exotherm Check):

    • When dissolving in water or buffer, add the solid to the solvent, not vice versa.

    • Note: Dissolution of HCl salts can be slightly exothermic. For large scale (>50g), cool the solvent vessel in an ice bath to prevent vapor generation.

Emergency Response & Disposal Logic

The following diagram illustrates the decision-making process for spills and waste handling.

SafetyProtocol Start START: Handling Event Spill Is it a Spill? Start->Spill MinorSpill Minor Spill (<5g) Inside Hood Spill->MinorSpill Yes (Contained) MajorSpill Major Spill (>5g) or Outside Hood Spill->MajorSpill Yes (Uncontained) Waste Waste Disposal Spill->Waste No (Routine) CleanWet Cover with wet paper towel (Prevent Dust) MinorSpill->CleanWet Evacuate Evacuate Area Alert Safety Officer MajorSpill->Evacuate SolidWaste Solid Waste: Double Bag (Hazardous) CleanWet->SolidWaste LiquidWaste Aqueous Waste: Adjust pH to 6-8 Waste->LiquidWaste Solutions Waste->SolidWaste Solids/PPE Incinerate Final Disposal: High Temp Incineration LiquidWaste->Incinerate SolidWaste->Incinerate

Caption: Decision logic for spill response and waste stream management of aminopyrimidine HCl salts.

Deactivation & Disposal[6][7]
  • Neutralization: Aqueous waste containing this compound should be neutralized with Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ) to pH 7–8 before being containerized. This converts the HCl salt to the free base and prevents acid corrosion of waste drums.
  • Stream: Segregate into Halogenated Organic Waste (due to the HCl component) or General Organic Waste depending on facility protocols. Do not pour down the drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-pyrimidin-4-ylamine hydrochloride
Reactant of Route 2
5-Methyl-pyrimidin-4-ylamine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。